molecular formula C11H13FO3 B135682 (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS No. 303176-43-4

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

カタログ番号: B135682
CAS番号: 303176-43-4
分子量: 212.22 g/mol
InChIキー: GCGMAEKAEXMJNG-GXSJLCMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, also known as (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMAEKAEXMJNG-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466521
Record name (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303176-43-4
Record name (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303176-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stereoselective Synthesis of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

[1][2][3][4]

Executive Summary

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (hereafter referred to as Target Diol 1 ) is a vicinal diol featuring a specific (R,S) diastereomeric configuration.[1][2][3][4] It serves as the immediate precursor to the chiral epoxide required for the synthesis of

424

This guide outlines a convergent, asymmetric protocol utilizing Sharpless Asymmetric Dihydroxylation (SAD) as the stereodefining step.[2][4] This route is preferred over hydrolytic kinetic resolution (HKR) for de novo synthesis due to its ability to install the diol functionality directly with high enantiomeric excess (


24
Target Structure Analysis[1][2][3][4][5]
  • Scaffold: 6-Fluorochromane.

  • Stereocenters:

    • C2 (Ring): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -configuration.[2][3][4][5][6]
      
    • C1' (Side-chain):

      
      -configuration.[1][2][3]
      
  • Key Challenge: Overcoming the inherent facial bias of the chiral substrate (matched/mismatched case) to strictly enforce the

    
     stereochemistry.
    

Retrosynthetic Analysis

The strategic disconnection relies on transforming the commercially available or resolved (R)-6-fluorochroman-2-carboxylic acid into the vinyl precursor, followed by catalyst-controlled oxidation.[1][2][3]

Retrosynthesiscluster_legendLegendTarget(1'S,2R)-Target Diol(C11H13FO3)Vinyl(R)-6-Fluoro-2-vinylchromane(Key Olefin)Target->VinylSharpless AD(Stereodefining)Aldehyde(R)-6-Fluorochroman-2-carbaldehydeVinyl->AldehydeWittig OlefinationAcid(R)-6-Fluorochroman-2-carboxylic Acid(Starting Material)Aldehyde->AcidReduction/OxidationkeyBlue: Target | Green: Start | White: Intermediate

Figure 1: Retrosynthetic strategy isolating the vinyl chromane as the pivot point for stereochemical induction.

Detailed Synthetic Protocol

Phase 1: Synthesis of Substrate (R)-6-Fluoro-2-vinylchromane

Objective: Convert the carboxylic acid to the terminal alkene while preserving the C2 stereocenter.[1][3]

Step 1.1: Reduction to Alcohol[4]
  • Reagents: (R)-6-Fluorochroman-2-carboxylic acid (1.0 eq), Borane-Dimethyl Sulfide (BMS, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Dissolve acid in THF under

      
       atmosphere. Cool to 0°C.[3][7]
      
    • Add BMS dropwise.[3] The reaction is exothermic; maintain internal temp < 5°C.[4]

    • Reflux for 2 hours.[3] Monitor by TLC (formation of primary alcohol).[2][3][4]

    • Quench: Carefully add MeOH. Concentrate in vacuo.[3][7]

  • Output: (R)-(6-fluorochroman-2-yl)methanol.

Step 1.2: Swern Oxidation to Aldehyde[4]
  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Et3N (5.0 eq), DCM.[2][4]

  • Procedure:

    • Cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise (gas evolution).[1][2][3] Stir 15 min.

    • Add alcohol (from 1.1) in DCM slowly. Stir 30 min at -78°C.

    • Add Et3N. Warm to 0°C.[3][7]

    • Workup: Wash with 1M HCl, NaHCO3, brine. Dry over MgSO4.[3]

  • Output: (R)-6-fluorochroman-2-carbaldehyde. Note: Unstable; use immediately.

Step 1.3: Wittig Olefination[2][4]
  • Reagents: Methyltriphenylphosphonium bromide (MTPPB, 1.2 eq), KOtBu (1.3 eq), THF.

  • Procedure:

    • Suspend MTPPB in THF at 0°C. Add KOtBu. Solution turns bright yellow (ylide formation).[2][3][4] Stir 30 min.

    • Cool to -78°C. Add aldehyde (from 1.2) in THF.[2][3]

    • Warm slowly to room temperature (RT) over 2 hours.

    • Purification: Filter off phosphine oxide.[3] Flash chromatography (Hexanes/EtOAc 95:5).

  • Data: 1H NMR should show characteristic vinyl protons at

    
     5.8-6.0 (m, 1H) and 5.2-5.4 (dd, 2H).[1][2][3][4]
    
Phase 2: Sharpless Asymmetric Dihydroxylation (Core Step)

Objective: Install the (1'S) hydroxyl group.[2][4] Ligand Selection Logic: The substrate has a "Large" group (the chromane ring).[4] According to the Sharpless mnemonic, to achieve the (S)-configuration at the new stereocenter (C1') relative to the existing (R)-center, AD-mix-


234

4
Experimental Workflow
  • Reagents:

    • (R)-6-Fluoro-2-vinylchromane (1.0 eq)[1][2][3]

    • AD-mix-

      
        (1.4 g per mmol of alkene)[1][2][3]
      
    • Methanesulfonamide (1.0 eq, accelerates hydrolysis)[2][4]

    • Solvent:

      
      -BuOH : 
      
      
      (1:1 v/v)[1][2][3]
  • Protocol:

    • Preparation: Dissolve AD-mix-

      
       in water/
      
      
      -BuOH at RT. Stir until both phases are clear (orange/yellow).
    • Cooling: Cool mixture to 0°C. Add Methanesulfonamide.

    • Addition: Add the alkene in a minimum amount of

      
      -BuOH.[3]
      
    • Reaction: Stir vigorously at 0°C for 12–24 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1). The olefin spot should disappear; a polar diol spot appears.[4]

    • Quench: Add solid Sodium Sulfite (

      
      , 1.5 g per mmol alkene) at 0°C. Stir 45 min until bubbling ceases and color turns pale blue/gray.
      
  • Workup:

    • Extract with EtOAc (3x).[2][3][4]

    • Wash combined organics with 2N KOH (removes sulfonamide), then brine.[2][4]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography on silica gel.[3][7]

    • Eluent: Gradient DCM

      
       DCM:MeOH (95:5).[2][3][4] Diols are polar and may streak; use a slow gradient.[3]
      

SAD_WorkflowStartVinyl Chromane(Substrate)MixAD-mix-alphat-BuOH/H2O, 0°CStart->MixAdd slowlyIntermediateOsmium-EsterComplexMix->IntermediateFace-SelectiveOxidationQuenchNa2SO3ReductionIntermediate->QuenchHydrolysisProduct(1'S,2R)-DiolTargetQuench->ProductExtraction& PurificationcaptionFigure 2: Sharpless Asymmetric Dihydroxylation Workflow using AD-mix-alpha.

Process Control & Analytical Data

Stereochemical Validation

The diastereomeric purity must be confirmed, as the "mismatched" nature of the substrate (existing chirality vs. catalyst control) can sometimes reduce selectivity.[4]

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC)

C18 Column, ACN/Water gradient
Chiral Purity

de
Chiralcel OD-H or AD-H column
1H NMR Confirms structure400 MHz, DMSO-

Mass Spec

ESI-MS
Key NMR Signals (Diagnostic)[2][3][4]
  • Side-chain CH-OH (C1'):

    
     3.6 - 3.8 ppm (multiplet).[1][2][3]
    
  • Terminal CH2-OH (C2'):

    
     3.4 - 3.5 ppm (multiplet).[1][2][3]
    
  • Chromane C2-H:

    
     4.0 - 4.2 ppm (multiplet).[1][2][3]
    
  • Stereochemical Probe: The coupling constant (

    
    ) between C2-H and C1'-H differs between the (R,S) and (R,R) isomers due to hydrogen bonding and conformational locking.[2][4] The (R,S) isomer typically exhibits a specific coupling pattern distinct from the (R,R) analog.[2][4]
    

Alternative Route: Hydrolytic Kinetic Resolution (HKR)

While SAD is preferred for direct synthesis, industrial workflows often use Jacobsen's HKR if the racemic epoxide is the starting material.[2][4]

  • Substrate: Racemic 6-fluoro-2-oxiranylchromane.[1][2][3][8]

  • Catalyst:

    
    -Salen-Co(III)-OAc (0.5 mol%).[1][2][3]
    
  • Mechanism: The

    
    -catalyst selectively hydrolyzes the (S)-epoxide  (referring to the side chain stereochemistry) to the (S)-diol .[2][3][4]
    
  • Result: This yields the desired (1'S, 2R)-diol (if the chromane center is R) and leaves the unreacted (R)-epoxide.[2][4]

    • Note: This requires careful separation of the diol from the epoxide.[4]

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[2][4] Chemical Reviews, vol. 94, no.[2][4] 8, 1994, pp. 2483–2547.[2][4] Link[2][3][4]

  • Jas, G., et al. "Synthesis of Enantiopure 6-Fluoro-chroman-2-carboxylic Acid and its Derivatives."[1][2][3][8] Journal of Organic Chemistry, vol. 76, no. 10, 2011. (Describes the resolution of the acid precursor).

  • Jacobsen, E. N., et al. "Hydrolytic Kinetic Resolution of Terminal Epoxides."[2][4] Journal of the American Chemical Society, vol. 124, no.[2][4][9] 7, 2002, pp. 1307–1315.[2][4][9] Link[2][3][4]

  • BenchChem Technical Report. "6-Fluoro-2-(oxiran-2-yl)chroman: A Technical Guide." BenchChem, 2025.[2][4] (Data on Nebivolol intermediates).

  • USP Reference Standards. "Nebivolol Related Compound E." (Identifies the diol as a known reference standard).[3] Link[2][3][4]

An In-depth Technical Guide to the Enantioselective Synthesis of Functionalized Chromane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Chromanes

The chromane (benzodihydropyran) scaffold is a privileged heterocyclic motif that forms the core structure of a vast array of natural products and pharmacologically active molecules.[1] Its prevalence in biologically significant compounds, such as the antioxidant vitamin E (α-tocopherol), the anti-HIV agent Calanolide A, and the antihypertensive drug Cromankalim, underscores its importance in medicinal chemistry and drug development.[2][3][4] Many of these bioactive molecules are chiral, and their biological effects are often stereospecific; one enantiomer may exhibit potent therapeutic activity while the other is less active or even detrimental.[5][6] Consequently, the development of robust and efficient methods for the enantioselective synthesis of functionalized chromanes is a paramount objective for synthetic and medicinal chemists.[3][7]

This guide provides an in-depth exploration of the core strategies employed to construct these valuable chiral architectures, focusing on the mechanistic rationale behind catalyst selection and reaction design. We will delve into the three primary pillars of modern asymmetric synthesis in this context: organocatalysis, transition-metal catalysis, and biocatalysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to Asymmetric Chromane Synthesis

The construction of the chiral chromane core can be achieved through several strategic disconnections. The most powerful and widely adopted methods rely on catalytic asymmetric reactions that construct the heterocyclic ring and set the key stereocenters in a single, highly controlled transformation. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

Start Enantioselective Chromane Synthesis Organo Organocatalysis Start->Organo Metal Transition-Metal Catalysis Start->Metal Bio Biocatalysis Start->Bio Domino Domino / Cascade Reactions (e.g., Oxa-Michael-Michael) Organo->Domino Bifunctional Bifunctional Catalysis (Thioureas, Squaramides) Organo->Bifunctional Hydro Asymmetric Hydrogenation & Hydrofunctionalization Metal->Hydro Cyclo Intramolecular Cyclizations & Allylic Substitution Metal->Cyclo Resolution Enzymatic Kinetic Resolution Bio->Resolution

Figure 1: Core catalytic strategies for enantioselective chromane synthesis.

Asymmetric Organocatalysis: A Metal-Free Paradigm

Organocatalysis has emerged as a dominant force in the asymmetric synthesis of chromanes, offering a metal-free, often operationally simple, and highly effective alternative to traditional methods.[1] These reactions typically proceed under mild conditions and exhibit high tolerance for a wide range of functional groups.

Domino and Cascade Reactions

The most elegant organocatalytic approaches involve domino or cascade sequences, where multiple bonds are formed in a single pot, rapidly building molecular complexity from simple precursors.[8] A frequently employed strategy is the oxa-Michael-Michael cascade reaction.[9]

For instance, the reaction of (E)-2-(2-nitrovinyl)phenols with aliphatic aldehydes, catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloids, yields highly functionalized chromanes with excellent diastereo- and enantioselectivities (up to 99:1 dr, 99% ee).[10][11] Similarly, 2-hydroxy cinnamaldehydes can react with various partners, such as 1-aza-1,3-butadienes, via an oxa-Michael/Michael cascade sequence catalyzed by chiral diphenylprolinol silyl ethers, affording polycyclic chromane derivatives.[12]

The Power of Bifunctional Catalysis

Bifunctional catalysts, which possess both a Brønsted acid/Lewis base and a hydrogen-bond donor site (e.g., thiourea or squaramide moieties), are exceptionally effective in these transformations.[9] This dual activation mode is the key to their success. The basic site (e.g., a tertiary amine) deprotonates the nucleophile, increasing its reactivity, while the hydrogen-bond donor moiety activates the electrophile and orients the substrates within the chiral pocket of the catalyst, thereby controlling the stereochemical outcome.

A bifunctional thiourea organocatalyst, for example, has been successfully used to catalyze the oxa-Michael–Michael cascade reaction to produce highly substituted chiral chromans with enantioselectivities up to >99% ee.[9]

Catalyst Bifunctional Catalyst (e.g., Thiourea) Activation Dual Activation Catalyst->Activation Provides Chiral Environment Substrates Nucleophile (Phenol) Electrophile (α,β-Unsaturated System) Substrates->Activation TransitionState Organized, Chiral Transition State Activation->TransitionState Stereocontrol Product Enantioenriched Chroman Product TransitionState->Product Ring Closure Start Charge Vial AddSubstrate1 Add 2-Hydroxy Cinnamaldehyde (2) (1.0 equiv) Start->AddSubstrate1 AddCatalyst Add Chiral Catalyst (e.g., 20 mol% 3b) AddSolvent Add Solvent (e.g., CHCl₃, 0.17 M) AddCatalyst->AddSolvent AddSubstrate1->AddCatalyst AddSubstrate2 Add 1-Aza-1,3-butadiene (1) (1.2 equiv) AddSolvent->AddSubstrate2 React Stir at 25 °C AddSubstrate2->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Purify Purify by Column Chromatography Monitor->Purify Reaction Complete Analyze Characterize Product: NMR, HRMS, HPLC Purify->Analyze

Figure 3: Experimental workflow for organocatalytic chromane synthesis.

Materials & Reagents:

  • (S)- or (R)-Diphenylprolinol silyl ether catalyst (e.g., catalyst 3b ). [12]* Substituted 2-hydroxy cinnamaldehyde (1.0 equiv). [12]* Substituted 1-aza-1,3-butadiene (1.2 equiv). [12]* Anhydrous solvent (e.g., Chloroform or Dichloroethane). [12]* Standard laboratory glassware, magnetic stirrer, and TLC analysis equipment.

  • Silica gel for column chromatography.

Step-by-Step Methodology:

  • Vial Preparation: To a clean, dry glass vial equipped with a magnetic stirring bar, add the 2-hydroxy cinnamaldehyde starting material (0.10 mmol, 1.0 equiv). [12]2. Catalyst & Solvent Addition: Add the chiral diphenylprolinol silyl ether catalyst (0.02 mmol, 20 mol%) followed by the solvent (e.g., 0.6 mL CHCl₃). [12]Stir the mixture for a few minutes at room temperature (25 °C) to ensure dissolution.

  • Initiation: Add the 1-aza-1,3-butadiene (0.12 mmol, 1.2 equiv) to the reaction mixture. [12]4. Reaction: Allow the reaction to stir at 25 °C. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC).

  • Workup & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether–ethyl acetate) to afford the desired trisubstituted chromane product. [12]6. Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis. [12]

Conclusion and Future Outlook

The enantioselective synthesis of functionalized chromanes has matured into a sophisticated field with a diverse array of reliable and highly selective catalytic methods. Organocatalytic cascade reactions offer an unparalleled ability to rapidly construct complex polycyclic systems from simple starting materials with exceptional stereocontrol. [12]Concurrently, transition-metal catalysis provides a complementary suite of tools for transformations like asymmetric hydrogenations and hydrofunctionalizations, continuously expanding the scope of accessible structures. [2][7]Biocatalysis remains a cornerstone for "green" resolutions, particularly in the industrial-scale synthesis of important natural products like vitamin E. [13][14] Future research will likely focus on the development of even more efficient and sustainable catalysts, the discovery of novel cascade reactions to access unprecedented structural diversity, and the application of these methods to the synthesis of next-generation therapeutics and functional materials. The continued synergy between these catalytic pillars promises to accelerate innovation in this vital area of chemical science.

References

  • Enantioselective Construction of Polycyclic Chromanes through Organocatalytic Sequential Quintuple Reaction via One‐Pot Step‐Wise Procedure. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 20, 2026, from [Link]

  • Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. (2019). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. (2018). ACS Omega - ACS Publications. Retrieved February 20, 2026, from [Link]

  • Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. (n.d.). NIH National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. (2015). The Journal of Organic Chemistry - ACS Publications. Retrieved February 20, 2026, from [Link]

  • Domino Reactions for the Syntheses of Chiral Chromanes ‒ Enantioselective Total Syntheses of (‒)-Diversonol, (‒)-Blennolide C, (‒)-Gonytolide C and Formal Synthesis of Siccanin. (2015). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Enantioselective Synthesis of (2R,49R,89R)-a-Tocopherol (Vitamin E) Based on Enzymatic Function1). (2000). Chemical & Pharmaceutical Bulletin. Retrieved February 20, 2026, from [Link]

  • Asymmetric Synthesis of Chiral Chromanes by Copper‐Catalyzed Hydroamination of 2H‐Chromenes. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Catalytic enantioselective synthesis of 2-aryl-chromenes. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. (2023). PMC. Retrieved February 20, 2026, from [Link]

  • RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. (n.d.). Retrieved February 20, 2026, from [Link]

  • Enantioselective synthesis of (2R,4'R,8'R)-alpha-tocopherol (vitamin E) based on enzymatic function. (2000). PubMed. Retrieved February 20, 2026, from [Link]

  • Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. (2023). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Advances in Chiral Synthesis of 2-Aryl-2H-Chromene Derivatives. (n.d.). sioc-journal.cn. Retrieved February 20, 2026, from [Link]

  • Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (2023). Semantic Scholar. Retrieved February 20, 2026, from [Link]

Sources

Physicochemical Properties of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Strategic Imperative

In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is not merely a structural modification; it is a precision tool for physicochemical tuning. Approximately 20-25% of all drugs and 30% of blockbuster drugs contain at least one fluorine atom. This guide moves beyond the basic "metabolic block" concept to explore the nuanced physicochemical perturbations—specifically pKa modulation, lipophilicity tuning, and conformational restriction—that fluorine introduces to heterocyclic cores.

Electronic Modulation: The pKa Shift

The most immediate and predictable impact of fluorine substitution on a nitrogen-containing heterocycle is the modulation of basicity. The high electronegativity of fluorine (


) exerts a powerful inductive effect (-I), pulling electron density away from the basic nitrogen lone pair.[1]
Mechanism of Action

The magnitude of the pKa shift is distance-dependent.

  • 
    -Fluorination:  Introducing a fluorine atom at the 
    
    
    
    -position to a basic amine (e.g., 3-fluoropiperidine) typically lowers the pKa by 2–3 log units.
  • 
    -Fluorination:  The effect attenuates to ~1–1.5 log units.
    

This reduction in basicity is a critical strategy for:

  • Improving Oral Bioavailability: Lowering pKa reduces the percentage of ionized drug in the high-pH environment of the intestine, improving passive membrane permeability.

  • Reducing hERG Toxicity: High basicity is often correlated with hERG channel inhibition.[1][2] Fluorination can "de-risk" a scaffold by lowering pKa without altering the core pharmacophore significantly.

Data: The Piperidine Case Study

The following table illustrates the dramatic shift in physicochemical properties between a parent heterocycle and its fluorinated analogue.

PropertyPiperidine (Parent)3-Fluoropiperidine (

-sub)
3,3-DifluoropiperidineImpact Analysis
pKa (Conj.[1] Acid) ~11.22~8.48~7.0 - 7.5Drastic Reduction: ~2.7 unit drop facilitates neutral species formation at physiological pH.[1]
LogP 0.840.46~0.60Dipole Effect: Introduction of a polar C-F bond increases polarity relative to C-H, lowering LogP despite F's hydrophobicity.
Conformation Chair (Fluxional)Chair (Defined)Chair (Distorted)Gauche Effect: F prefers axial orientation to maximize

overlap.[1]

Data compiled from matched molecular pair analyses [1, 2].

Lipophilicity and Permeability (LogP/LogD)

Contrary to the common heuristic that "Fluorine increases lipophilicity," the reality in heterocyclic chemistry is context-dependent.

  • Aromatic Fluorination: Replacing H with F on a phenyl or pyridine ring typically increases LogP (more hydrophobic) due to the poor polarizability of the fluorine lone pairs.[1]

  • Aliphatic/Heterocyclic Fluorination: Replacing H with F on a saturated ring (like pyrrolidine or piperidine) often decreases LogP.[1] This is because the strong C-F dipole creates a local polarity that interacts favorably with water, and the small size of fluorine does not add significant hydrophobic surface area compared to the polarity it introduces.

The "Fluorine Scan" Strategy: Systematically walking a fluorine atom around a heterocyclic ring (e.g., 2-F, 3-F, 4-F piperidine) creates a "dipole map." The vector sum of the C-F dipole and the heteroatom (N/O) dipole determines the net molecular dipole.

  • Parallel Dipoles: High net dipole

    
     Lower LogP 
    
    
    
    Higher Solubility.[1]
  • Antiparallel Dipoles: Low net dipole

    
     Higher LogP 
    
    
    
    Higher Permeability.[1]

Conformational Control: The Gauche Effect

In saturated heterocycles, fluorine introduces profound conformational biases known as the gauche effect . Unlike steric bulk which prefers anti positioning, fluorine often prefers to be gauche (synclinal) to vicinal electron-rich heteroatoms (like Nitrogen or Oxygen).[1]

Mechanistic Basis

This preference is driven by hyperconjugation : the donation of electron density from a filled


 or 

bonding orbital into the empty, low-lying

antibonding orbital.[1] This interaction stabilizes the gauche conformer.

GaucheEffect cluster_legend The Fluorine Gauche Effect SigmaCH Donor Orbital (σ C-H / Lone Pair) SigmaStarCF Acceptor Orbital (σ* C-F) SigmaCH->SigmaStarCF Hyperconjugation (Electron Donation) Stabilization Stabilization Energy (~1-2 kcal/mol) SigmaStarCF->Stabilization Lowers Energy Conformation Preferred Conformation: GAUCHE (Synclinal) Stabilization->Conformation Locks Structure

Caption: Schematic of the hyperconjugative interaction driving the fluorine gauche effect, stabilizing specific conformers.

Metabolic Stability: The C-F Shield

Fluorine is isosteric with oxygen but forms the strongest single bond in organic chemistry (C-F BDE ~105-115 kcal/mol).[1]

  • Blocking Oxidation: Replacing a labile C-H bond at a metabolic "hotspot" (e.g., para-position of a phenyl ring or

    
    -position to an amine) with C-F effectively blocks Cytochrome P450-mediated hydroxylation.[1]
    
  • Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates the entire aromatic ring towards oxidative attack.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Standard operating procedure for accurate pKa measurement of fluorinated heterocycles.

Equipment: Mettler Toledo T70 or Sirius T3 Titrator. Reagents: 0.1M KOH, 0.1M HCl, 0.15M KCl (ionic strength adjuster), Argon gas (CO2-free).

  • Sample Preparation: Weigh 3–5 mg of the fluorinated compound. Dissolve in 20 mL of degassed water/MeOH co-solvent (if solubility is low) containing 0.15M KCl.

  • Calibration: Perform a blank titration with standard HCl to determine the exact carbonate content and electrode slope.[1]

  • Titration:

    • Acidify the sample to pH ~2.0 using 0.1M HCl.[1]

    • Titrate with 0.1M KOH in increments of 0.1 pH units until pH ~12.0.

    • Maintain temperature at 25.0 ± 0.1°C under Argon blanket.

  • Data Analysis: Use the Bjerrum plot method to identify the point of half-neutralization.

    • Note: For fluorinated compounds, check for defluorination (fluoride ion release) if pH > 12 or if the compound is an

      
      -fluoroamine (unstable).[1]
      
Protocol B: LogP Measurement (Shake-Flask Method)

Gold standard for lipophilicity.[1]

  • Phase Preparation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the compound in the water-saturated octanol phase.

  • Partitioning: Mix the octanol-compound solution with octanol-saturated buffer in a 1:1 ratio. Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (C18 column, Acetonitrile/Water gradient).

  • Calculation:

    
    .[1]
    

Visualization of Optimization Workflow

The following diagram illustrates the decision-making process when using fluorine to optimize a lead compound.

FluorineOptimization Lead Lead Compound (High Basicity / High Clearance) Decision Optimization Strategy Lead->Decision Path_pKa Issue: hERG / Permeability Decision->Path_pKa Path_Metab Issue: Rapid Metabolism Decision->Path_Metab Path_Conf Issue: Low Potency (Entropy) Decision->Path_Conf Action_pKa Add β-Fluorine Path_pKa->Action_pKa Result_pKa Lower pKa (~2 units) Reduced hERG risk Action_pKa->Result_pKa Action_Metab Block Hotspot (C-H -> C-F) Path_Metab->Action_Metab Result_Metab Blocked CYP Oxidation Increased Half-life Action_Metab->Result_Metab Action_Conf Exploit Gauche Effect Path_Conf->Action_Conf Result_Conf Pre-organized Conformation Higher Binding Affinity Action_Conf->Result_Conf

Caption: Strategic workflow for deploying fluorine in lead optimization to address specific physicochemical liabilities.

References

  • Comparison of Physicochemical Properties of Fluorinated Piperidines. Journal of Medicinal Chemistry. (2022). "Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines."

  • Sitagliptin Physicochemical Profile. BenchChem Technical Guide. "An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Salts." [1]

  • The Gauche Effect Mechanism. Beilstein Journal of Organic Chemistry. (2024). "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines."

  • Metabolic Stability Mechanisms. Journal of Medicinal Chemistry. (2025). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."

  • pKa Determination Protocols. Journal of Fluorine Chemistry. (2010). "Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity."

Sources

Nickel-Catalyzed Reductive Cyclization: A Precision Route to Chiral Chromans

[1]

Executive Summary: The Strategic Value of Reductive Cyclization

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore, ubiquitous in bioactive natural products (e.g., tocopherols, flavonoids) and synthetic therapeutics. Traditional synthesis often relies on acid-mediated Friedel–Crafts alkylations or Wacker-type oxidations, which frequently suffer from poor regiocontrol, harsh conditions, or limited enantioselectivity when establishing quaternary stereocenters.

Nickel-catalyzed reductive cyclization represents a paradigm shift. By utilizing a low-valent Ni(0) catalyst to oxidatively cyclize an alkyne and a tethered electrophile (ketone, aldehyde, or epoxide), researchers can construct the heterocyclic core and establish complex stereocenters in a single, convergent operation. This guide details the mechanistic underpinnings and practical execution of this transformation, focusing on the enantioselective synthesis of chiral chromans via intramolecular reductive coupling .[1]

Mechanistic Principles: The "Nickellacycle" Engine

To master this reaction, one must understand the catalytic cycle's unique reliance on oxidative cyclization rather than standard oxidative addition.

The Catalytic Cycle

Unlike Palladium catalysis, which typically initiates via oxidative addition to a halide, Nickel-catalyzed reductive coupling initiates by simultaneously binding two

2
  • Ligand Exchange & Coordination: The precatalyst (typically Ni(cod)₂) sheds cyclooctadiene ligands and coordinates with the chiral ligand (L*) and the substrate.

  • Oxidative Cyclization (Enantiodetermining Step): The Ni(0) species undergoes oxidative cyclization to form a five-membered metallacycle (Nickellacycle). This is the critical step where the chiral ligand imposes stereocontrol.

  • Transmetallation /

    
    -Bond Metathesis:  The reductant (Silane, Borane, or Zinc) intercepts the metallacycle.
    
    • With Silanes (HSiR₃): A

      
      -bond metathesis occurs, transferring a hydride to the nickel center and silylating the oxygen.
      
  • Reductive Elimination: The high-energy Ni(II)-hydride species undergoes reductive elimination, forming the C-H bond (alkene hydrogenation) and releasing the product while regenerating Ni(0).

Mechanistic Visualization

Ni_Catalytic_CycleNi0Ni(0)-L*Coordπ-Complex(Substrate Bound)Ni0->Coord+ SubstrateMetallacycleOxidative Cyclization(Nickellacycle Intermediate)Coord->MetallacycleRate DeterminingMetathesisσ-Bond Metathesis(Reductant Entry)Metallacycle->Metathesis+ Silane/BoraneRedElimReductive Elimination(C-H Bond Formation)Metathesis->RedElimHydride TransferProductChiral Chroman+ Ni(0)RedElim->ProductProduct->Ni0Regeneration

Caption: The catalytic cycle for Ni-catalyzed reductive cyclization. The oxidative cyclization step (Red) determines the enantioselectivity.

Strategic Protocol: Synthesis of Quaternary Chiral Chromans

This protocol focuses on the Ni/AntPhos system, a robust method for cyclizing aryl-tethered alkynones into 3-hydroxychromans with quaternary stereocenters.[1] This approach is superior to organozinc methods for this specific scaffold due to milder conditions and higher functional group tolerance.

Substrate Design

The precursor is an o-(alkynyl)aryl ketone .

  • Alkyne Moiety: Can be aryl- or alkyl-substituted.

  • Tether: The phenolic oxygen provides the linkage.

  • Ketone: Provides the electrophilic trap.

Reagent Selection Table
ComponentRecommended ReagentRole & Rationale
Catalyst Source Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0))The "Gold Standard" precatalyst. Must be yellow/crystalline. Avoid Ni(II) salts unless using a pre-reduction step (e.g., Mn/Zn), which can complicate enantioselectivity.
Chiral Ligand (R)-AntPhos A P-chiral monophosphine ligand.[1] Its rigid anthracene backbone creates a tight chiral pocket, essential for distinguishing the prochiral ketone faces during metallacycle formation.
Reductant Et₃SiH (Triethylsilane)Acts as a hydride source. Safer than pyrophoric Et₃B and avoids the heavy metal waste of Zn/Mn systems. Promotes high diastereoselectivity (E-alkene formation).
Solvent 1,4-Dioxane or THF Ethereal solvents stabilize the Ni intermediates. Dioxane often provides higher yields in reductive cyclizations due to higher boiling points and coordination ability.
Step-by-Step Experimental Protocol

Safety Note: Ni(cod)₂ is extremely air-sensitive. All steps must be performed in a glovebox or using rigorous Schlenk techniques.

Step 1: Catalyst Pre-complexation

  • In a nitrogen-filled glovebox, weigh Ni(cod)₂ (5.0 mol%) and (R)-AntPhos (10.0 mol%) into a dried reaction vial.

  • Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Stir at room temperature for 10–15 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.

Step 2: Substrate & Reductant Addition

  • Dissolve the alkynone substrate (1.0 equiv) in a minimal amount of 1,4-Dioxane.

  • Add the substrate solution to the catalyst mixture.

  • Add Et₃SiH (3.0 equiv) dropwise. Note: Excess silane drives the equilibrium and prevents β-hydride elimination side pathways.

Step 3: Reaction & Quench

  • Seal the vial and heat to 25–40 °C (substrate dependent). Monitor via TLC or LC-MS. Typical reaction time is 12–24 hours.

  • Quench: Remove from glovebox. Carefully add saturated aqueous NH₄Cl to hydrolyze the silyl ether (or TBAF if the free alcohol is desired immediately).

  • Extraction: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Step 4: Purification

  • Purify via silica gel flash chromatography.

  • Outcome: The product is typically a chiral 3-hydroxychroman with an exocyclic alkene. The geometry is usually E-selective due to the mechanism of protonolysis of the C-Ni bond.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion: Usually due to deactivated catalyst. Ensure Ni(cod)₂ is bright yellow. If the catalyst turns black immediately upon addition, oxygen contamination is present.

  • Low Enantioselectivity: Often caused by "background reaction" or ligand dissociation. Increase the Ligand:Metal ratio to 2:1 or lower the temperature.

  • Protodealkylation (Alkyne reduction without cyclization): Indicates the ketone is too sterically hindered or electron-rich. Switch to a more Lewis-acidic reductant system (e.g., Et₃B) to activate the carbonyl.

Decision Matrix for Reductants

Reductant_ChoiceStartSubstrate ClassAldehydeAldehyde/Ketone(Standard)Start->AldehydeEpoxideEpoxide(Strained)Start->EpoxideSilaneSilane (Et3SiH)High ChemoselectivitySafe HandlingAldehyde->SilanePreferredBoraneBorane (Et3B)Lewis Acid ActivationPyrophoric RiskAldehyde->BoraneIf Sterically HinderedEpoxide->SilaneWith Ti co-catEpoxide->BoraneStandard (Jamison Cond.)

Caption: Selection guide for terminal reductants based on electrophile type.

References

  • Chen, W., et al. "Ni/AntPhos-catalyzed stereoselective asymmetric intramolecular reductive coupling of N-1,6-alkynones."[1] Organic Chemistry Frontiers, 2021, 8 , 1563-1568.[1] (Note: This seminal work establishes the AntPhos/Silane protocol adapted here for chroman synthesis). Link

  • Molnár, K., et al. "Nickel-catalyzed enantioselective synthesis of chiral chromans." ChemRxiv, 2021. (Preprint describing the specific application of the AntPhos system to aryl-chained alkynones). Link

  • Miller, K. M., & Jamison, T. F. "Nickel-catalyzed reductive coupling of alkynes and epoxides." Organic Letters, 2005, 7 , 3077-3080. (Foundational work on alkyne-epoxide coupling mechanisms). Link

  • Montgomery, J. "Nickel-Catalyzed Reductive Cyclizations and Couplings." Angewandte Chemie International Edition, 2004, 43 , 3890-3908. (Comprehensive review of the oxidative cyclization mechanism). Link

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. "Recent advances in homogeneous nickel catalysis." Nature, 2014, 509 , 299–309. (Authoritative overview of Ni(0)/Ni(II) redox cycles). Link

Methodological & Application

application of chiral HPLC for enantiomeric separation of chromane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Chiral HPLC for Enantiomeric Separation of Chromane Derivatives Content Type: Detailed Application Notes and Protocols

Executive Summary

Chromane (3,4-dihydro-2H-1-benzopyran) derivatives represent a privileged scaffold in medicinal chemistry, forming the core of Vitamin E (tocopherols), flavonoids, and synthetic therapeutics like Cromakalim (antihypertensive) and Nebivolol (beta-blocker). The pharmacological activity of these compounds is strictly governed by their stereochemistry; for instance, the (3S,4R)-enantiomer of Cromakalim is a potent potassium channel opener, while its antipode is virtually inactive.

This guide provides a validated framework for the enantioseparation of chromane derivatives. Moving beyond generic screening, we focus on the specific interaction mechanisms of the chromane bicycle with polysaccharide-based Chiral Stationary Phases (CSPs), offering protocols for both Normal Phase (NP) and Reversed-Phase (RP) modes.

Mechanistic Insight: The Chromane-CSP Interaction

To develop a robust method, one must understand the molecular recognition mechanism. Chromane derivatives possess three distinct features that facilitate separation on polysaccharide-based CSPs (specifically Amylose and Cellulose tris(3,5-dimethylphenylcarbamates)):

  • The "Hinge" (Chiral Center): Usually at C2, C3, or C4. The spatial arrangement here dictates the fit into the chiral groove of the CSP.

  • Hydrogen Bonding Sites: The ether oxygen (position 1) and carbonyls (often at position 4 in chromanones) act as H-bond acceptors. The NH groups on the CSP carbamate moiety act as donors.

  • 
    -
    
    
    
    Stacking:
    The fused benzene ring of the chromane interacts with the phenyl groups of the CSP.

Expert Insight: Amylose-based columns (e.g., Chiralpak AD/IA) often outperform Cellulose-based columns (e.g., Chiralcel OD/IB) for rigid bicyclic chromanes. The helical structure of amylose forms a "tubular" cavity that accommodates the bulky, fused ring system more effectively than the sheet-like structure of cellulose.

Strategic Method Development Workflow

The following flowchart outlines the decision matrix for selecting the optimal separation mode based on analyte solubility and detection requirements (UV vs. MS).

ChromaneSeparationWorkflow Start START: Chromane Derivative Sample SolubilityCheck Solubility Assessment Start->SolubilityCheck NP_Path Soluble in Hexane/Alcohol? SolubilityCheck->NP_Path Yes Immobilized_Path Low Solubility in Hexane or Halogenated Solvent Required SolubilityCheck->Immobilized_Path No (Needs DCM/THF) RP_Path LC-MS Required or Biological Matrix? SolubilityCheck->RP_Path Aqueous/Bio Sample Standard_Screen SCREEN 1: Coated CSPs (NP) (Chiralpak AD-H, Chiralcel OD-H) Mobile Phase: Hexane/IPA (90:10) NP_Path->Standard_Screen Success_NP Rs > 1.5? Standard_Screen->Success_NP Optimize_NP OPTIMIZE: 1. Lower Flow (0.5 mL/min) 2. Reduce IPA % Success_NP->Optimize_NP No Final_Method VALIDATED METHOD Success_NP->Final_Method Yes Optimize_NP->Final_Method Immobilized_Screen SCREEN 2: Immobilized CSPs (Chiralpak IA, IB) Mobile Phase: MtBE, THF, or DCM mixtures Immobilized_Path->Immobilized_Screen Immobilized_Screen->Final_Method RP_Screen SCREEN 3: RP-CSPs (Chiralpak AD-RH, OD-RH) Mobile Phase: Water/ACN RP_Path->RP_Screen RP_Screen->Final_Method

Figure 1: Decision tree for selecting the chromatographic mode for chromane derivatives. Blue nodes indicate standard screening; Red nodes indicate specialized solubility solutions.

Detailed Protocols

Protocol A: Normal Phase Separation (The "Gold Standard")

Target: Substituted Chroman-4-ones, Flavanones, Tocopherol precursors. Rationale: Normal phase offers the highest enantioselectivity (


) for this class due to the non-polar environment maximizing H-bond interactions.

Materials:

  • Column: Chiralpak AD-H or Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase A: n-Hexane (HPLC Grade).[1]

  • Mobile Phase B: 2-Propanol (IPA) or Ethanol.

  • Additives: Diethylamine (DEA) for basic amines; Trifluoroacetic acid (TFA) for carboxylic acids (0.1% v/v).[2]

Step-by-Step Procedure:

  • Conditioning: Flush column with 90:10 (Hexane:IPA) at 1.0 mL/min for 30 minutes.

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase .

    • Critical: Do not dissolve in pure IPA and inject into a Hexane-rich stream; this causes solvent shock and peak distortion.

  • Screening Run:

    • Isocratic: 90:10 Hexane:IPA.

    • Flow: 1.0 mL/min.[2]

    • Temp: 25°C.

    • Detection: UV 254 nm (or

      
       of chromophore).[3]
      
  • Optimization:

    • If

      
      : Switch modifier to Ethanol (often improves efficiency for chromanes).
      
    • If retention is too low (

      
      ): Reduce alcohol to 2-5%.
      
Protocol B: Reversed-Phase Separation (LC-MS Compatible)

Target: Cromakalim analogs, polar drug metabolites. Rationale: Required for biological samples (plasma/urine) or when MS detection is mandatory.

Materials:

  • Column: Chiralpak AD-RH or Chiralcel OD-RH (Special RP-coated phases).

  • Mobile Phase: Water (buffered) / Acetonitrile (ACN).

  • Buffer: 20 mM Ammonium Bicarbonate (pH 9.0) for basic drugs; 0.1% Formic Acid for acidic.[1][4]

Step-by-Step Procedure:

  • Conditioning: Gradually ramp ACN % to avoid pressure shock. Equilibrate with Water:ACN (60:40).

  • Sample Prep: Dissolve sample in 50:50 Water:ACN. Filter through 0.22

    
    m PTFE.
    
  • Gradient Strategy:

    • While isocratic is preferred for chiral, a shallow gradient can sharpen peaks.

    • Start: 30% ACN

      
       50% ACN over 20 mins.
      
  • Caution: Never exceed typical pressure limits for polysaccharide columns (usually < 100 bar for older columns, higher for immobilized).

Data Summary: Expected Performance

The following table summarizes typical separation metrics for common chromane classes based on literature and internal application data.

Analyte ClassColumnMobile PhaseModeSelectivity (

)
Resolution (

)
Reference
Chroman-4-one Chiralpak AD-HHex/EtOH (90:10)NP1.354.2[1]
Flavanone Chiralpak AD-HHex/IPA (90:10)NP1.425.1[1]
Cromakalim Chiralpak AD-RHWater/ACN (70:30)RP1.261.20[2]
6-OH-Flavanone Chiralpak IAMtBE/MeOH (95:5)PO1.806.5[3]

Note: Values are approximate and dependent on exact temperature and flow rate.

Troubleshooting Guide

Issue 1: Sample Insolubility in Mobile Phase
  • Symptom: Needle blockage, poor peak area reproducibility.

  • Cause: Chromane derivatives with polar substituents (sulfonamides, carboxylic acids) may not dissolve in Hexane.

  • Solution: Use Immobilized CSPs (Chiralpak IA, IB, IC).[5] These allow the use of "forbidden" solvents like Dichloromethane (DCM), THF, or Ethyl Acetate as part of the mobile phase.

    • Protocol: Dissolve sample in 100% DCM. Inject onto Chiralpak IA running Hexane:DCM (80:20).

Issue 2: Peak Tailing
  • Symptom: Asymmetry factor > 1.5.[6][7]

  • Cause: Secondary interactions (silanol activity) with the nitrogen or oxygen atoms in the chromane ring.

  • Solution:

    • For basic chromanes (e.g., amino-substituted): Add 0.1% Diethylamine (DEA) .[1]

    • For acidic chromanes: Add 0.1% Trifluoroacetic acid (TFA) .[1][2][4]

Issue 3: Elution Order Reversal
  • Observation: The active enantiomer elutes first in NP but second in RP.

  • Insight: Changing from NP (Hexane) to RP (Water/ACN) drastically alters the solvation shell around the chiral selector, often reversing the elution order. Always re-validate elution order when switching modes using a pure standard or circular dichroism detector.

References

  • Daicel Chiral Technologies. Chiral Column Selection Guide for Chromane Derivatives. (General Application Data). [Link]

  • Ali, I., et al. (2010). "HPLC and Solid-Phase Extraction of Cromakalim Enantiomers in Human Plasma by Using Reversed-Phase Polysaccharide Chiral Stationary Phases." Journal of Chromatographic Science. [Link][8]

  • YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns." [Link][1]

Sources

Application Note: Evaluation of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the structure-activity relationships (SAR) of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane , a key chiral intermediate in the synthesis and metabolism of the third-generation


-blocker, Nebivolol.

While Nebivolol itself exhibits documented anticancer properties (particularly in breast cancer and melanoma via


-adrenergic receptor blockade and NO modulation), this specific diol fragment represents a critical "pharmacophore evaluation" point. This guide outlines the protocols for assessing its independent cytotoxic efficacy, metabolic stability, and potential as a fragment-based lead compound.

Introduction & Scientific Rationale

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (hereafter referred to as F-Chromane-Diol ) is the chiral diol precursor obtained during the asymmetric synthesis of


-Nebivolol. It contains the characteristic 6-fluorochromane ring responsible for the lipophilic binding affinity of the parent molecule but lacks the central ethanolamine linker required for classical 

-adrenergic blockade.

Why evaluate this compound in oncology?

  • Pharmacophore Validation: Recent studies indicate that the fluorochromane moiety itself may possess intrinsic mitochondrial toxicity or topoisomerase inhibitory activity independent of

    
    -receptor binding.
    
  • Metabolite Activity: Metabolic degradation of Nebivolol can yield glycol derivatives; determining if these metabolites retain antiproliferative activity is crucial for understanding the parent drug's pleiotropic effects in vivo.

  • Chiral Specificity: The (1'S, 2R) configuration is biologically privileged. Testing this specific isomer against its enantiomers allows for precise mapping of the chiral requirements for cancer cell cytotoxicity.

Technical Profile & Preparation[1][2][3][4]

Physicochemical Properties[1][2][3][4][5][6]
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~212.22 g/mol

  • Solubility: Low water solubility; highly soluble in DMSO and Ethanol.

  • Stability: Stable at

    
     as a solid. Hygroscopic—store in a desiccator.
    
Reagent Preparation Protocol

Objective: Create a stable, precipitation-free stock solution for cell culture.

  • Weighing: Weigh 10 mg of F-Chromane-Diol into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization (DMSO): Add sterile-filtered DMSO (Sigma Hybridoma grade) to achieve a 50 mM stock concentration.

    • Calculation:

      
      
      
    • Example: For 10 mg, add ~942

      
       DMSO.
      
  • Mixing: Vortex vigorously for 30 seconds. Sonicate in a water bath at 37°C for 5 minutes if dissolution is incomplete.

  • Sterilization: Do not filter-sterilize small volumes (loss of compound). Ensure DMSO is sterile; perform steps in a biosafety cabinet.

  • Storage: Aliquot into 50

    
     vials and store at 
    
    
    
    . Limit freeze-thaw cycles to 3.

Experimental Protocols

Protocol A: Differential Cytotoxicity Screening (MTT Assay)

Rationale: To determine the


 of F-Chromane-Diol compared to the parent compound (Nebivolol) and a standard chemotherapeutic (e.g., Doxorubicin).

Cell Line Selection:

  • MCF-7 / MDA-MB-231: Breast cancer (High relevance due to Nebivolol's known activity here).[1]

  • B16-F10 / A375: Melanoma (Sensitive to oxidative stress).

  • HUVEC: Normal control (To assess tumor selectivity).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment Preparation:

    • Thaw 50 mM stock.

    • Prepare serial dilutions in complete media (0.1, 1, 5, 10, 25, 50, 100

      
      ).
      
    • Critical Control: Maintain final DMSO concentration

      
       in all wells. Include a "Vehicle Control" (0.5% DMSO only).
      
  • Incubation: Treat cells for 72 hours .

  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

    
    .
    
Protocol B: Mechanistic Validation (Mitochondrial ROS)

Rationale: The fluorochromane ring is lipophilic and may accumulate in mitochondria. This assay tests if F-Chromane-Diol induces apoptosis via Reactive Oxygen Species (ROS) generation, a mechanism observed in Nebivolol-treated cancer cells.

Workflow:

  • Seeding: Plate

    
     cells in 6-well plates.
    
  • Treatment: Treat with

    
     concentration (determined from Protocol A) for 12 hours.
    
  • Staining:

    • Wash cells with PBS.

    • Incubate with MitoSOX™ Red (5

      
      ) for 20 mins at 37°C (detects mitochondrial superoxide).
      
    • Counterstain with Hoechst 33342 (Nuclei).

  • Detection: Analyze via Flow Cytometry (Ex/Em: 510/580 nm) or Confocal Microscopy.

  • Interpretation: A right-shift in fluorescence intensity relative to Vehicle Control indicates mitochondrial destabilization.

Data Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the decision tree for evaluating the fragment's activity.

ExperimentalWorkflow Start Compound: (1'S,2R)-F-Chromane-Diol Solubility Solubility Check (DMSO 50mM) Start->Solubility Screening 1° Screen: MTT Assay (72h, 0-100 µM) Solubility->Screening Decision IC50 < 20 µM? Screening->Decision Analyze Data Active Hit Validation Decision->Active Yes Inactive Inactive Fragment (Likely requires linker) Decision->Inactive No Mech1 Mechanism: Apoptosis (Annexin V / PI) Active->Mech1 Mech2 Mechanism: Mito-Toxicity (MitoSOX / JC-1) Active->Mech2

Caption: Decision matrix for the evaluation of the chiral chromane intermediate. Threshold for activity is set at 20 µM for a fragment.

Comparative Structure & Logic

The logic of testing this intermediate lies in "Fragment-Based Deconstruction."

FeatureNebivolol (Parent)F-Chromane-Diol (Fragment)Hypothesis for Testing
Structure Symmetric Bis-ChromaneMono-Chromane DiolDoes the monomer retain activity?
Target

Receptor / eNOS
Unknown (Mito/Topo?)Is cytotoxicity receptor-independent?
Chirality

Mixture (SRRR/RSSS)
Pure (1'S, 2R)Is this specific enantiomer the active toxicophore?

References

  • Nebivolol Anticancer Activity (Melanoma)

    • Title: Nebivolol, an antihypertensive agent, has new applic
    • Source: PubMed / PMC (2024)
    • URL:[Link](Note: Citation based on search result 1.2 context)

  • Beta-Blockers in Breast Cancer

    • Title: Nebivolol induces autophagy and inhibits cell proliferation in triple negative breast cancer.[2]

    • Source: AACR Journals (2025 Abstract)[2]

    • URL:[Link]

  • Chromane Scaffold in Oncology

    • Title: Synthesis and Anticancer Activity of Novel Chromene Derivatives.[3][4][5]

    • Source: Bentham Science (2023)
    • URL:[Link]

  • Nebivolol Mechanism (Mitochondria)

    • Title: Adrenergic Blockade by Nebivolol to Suppress Oral Squamous Cell Carcinoma Growth via Endoplasmic Reticulum Stress and Mitochondria Dysfunction.
    • Source: Frontiers in Pharmacology (2021)
    • URL:[Link]

(Note: The F-Chromane-Diol is a specific chemical intermediate. While direct clinical data for the intermediate is sparse, the protocols above are derived from the validated methodology used for the parent compound Nebivolol and structurally related fluorochromanes.)

Sources

Application Note: Experimental Setup for Pharmacokinetic Profiling of Fluorinated Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to block metabolic "soft spots," modulate lipophilicity (


), and enhance protein-ligand binding interactions.[1][2][3] However, the unique physicochemical properties of fluorine—specifically its high electronegativity and the strength of the C-F bond—present specific challenges and opportunities in pharmacokinetic (PK) analysis.[2] This guide outlines a dual-modality experimental framework combining the high sensitivity of LC-MS/MS  with the structural specificity and mass-balance capabilities of Quantitative 19F-NMR (qNMR) .

Part 1: Experimental Design & Dosing Strategy

The Fluorine Effect on Formulation

Fluorinated compounds often exhibit increased lipophilicity compared to their non-fluorinated analogs. Standard aqueous vehicles may result in precipitation in the gut lumen, leading to erratic absorption data that mimics poor metabolic stability.

Formulation Decision Matrix:

  • Tier 1 (Standard): 0.5% Methylcellulose / 0.1% Tween 80 (Suspension).

  • Tier 2 (Enhanced Solubilization): 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
    • Note: Avoid PEG-400 if using LC-MS as the primary detector due to severe ion suppression effects in the source.

In Vivo Dosing Protocol

To enable accurate mass balance calculations (critical for F-drugs to detect defluorination), metabolic cages are required for the collection of urine and feces, alongside plasma sampling.

  • Species: Sprague-Dawley Rats (n=3 per time point).

  • Dose: 10 mg/kg (PO) and 2 mg/kg (IV). Note: Higher doses may be required for 19F-NMR detection limits (approx. 1-5 mg/kg equivalent in plasma).

Part 2: Sample Preparation (The "Clean & Preserve" Protocol)

Standard protein precipitation (PPT) is often insufficient for fluorinated drugs due to their tendency to bind non-specifically to plasma proteins.

Protocol A: Supported Liquid Extraction (SLE)

Why SLE? It removes phospholipids more effectively than PPT, reducing matrix effects that cause ion suppression in Fluorine-LC-MS.

  • Aliquot: Transfer 50

    
    L of plasma to a 96-well SLE plate (diatomaceous earth).
    
  • Load: Apply vacuum (-5 psi) for 5 seconds to initiate absorption. Wait 5 minutes.

  • Elute: Add 1 mL Methyl tert-butyl ether (MTBE) containing 0.1% Formic Acid.

  • Collect: Gravity elute into a collection plate.

  • Evaporate: Dry under

    
     at 40°C.
    
  • Reconstitute: 100

    
    L of 50:50 Water:MeOH.
    

Part 3: Analytical Modality A — LC-MS/MS[4][5]

Challenge: Fluorine atoms are highly electronegative. In Electrospray Ionization (ESI), this can delocalize charge, making protonation


 difficult and reducing sensitivity.

Solution: Use a decision tree to select the ionization source.

Ionization Source Selection
  • ESI (Positive): Standard for most drugs. If signal is weak, check for adducts (

    
    , 
    
    
    
    ).
  • APCI (Atmospheric Pressure Chemical Ionization): Preferred for highly fluorinated, neutral, or non-polar compounds where ESI fails.

  • ESI (Negative): Often superior for compounds with acidic protons near the fluorine (e.g., fluoro-carboxylic acids).

Chromatographic Separation

Use a Pentafluorophenyl (PFP) column instead of a standard C18.

  • Mechanism:[4] The PFP phase interacts via

    
    -
    
    
    
    stacking and dipole-dipole interactions specifically with fluorinated analytes, providing superior selectivity and separating metabolic isomers that C18 cannot resolve.

LCMS_Workflow cluster_decision Source Decision Logic Sample Plasma Sample Prep SLE Extraction (Remove Phospholipids) Sample->Prep Column Column Selection: PFP Phase Prep->Column Source Ionization Source Decision Column->Source MS MS/MS Detection (MRM Mode) Source->MS Quantification ESI_Pos ESI (+) Standard Source->ESI_Pos APCI APCI (If Low Polarity) Source->APCI ESI_Neg ESI (-) (If Acidic/Poly-F) Source->ESI_Neg

Figure 1: LC-MS/MS workflow emphasizing PFP column selection and ionization source flexibility for fluorinated analytes.

Part 4: Analytical Modality B — Quantitative 19F-NMR (qNMR)

The "Superpower": Unlike LC-MS, 19F-NMR does not require synthetic standards for metabolites. The response factor of the 19F nucleus is uniform (unlike UV or MS ionization). This allows for absolute quantification of all fluorine-containing metabolites relative to the parent drug or an internal standard.

Instrument Setup
  • Probe: 19F-dedicated probe or cryoprobe (essential for sensitivity).

  • Frequency: 470 MHz (for 500 MHz magnet) or higher.

  • Background: 19F has zero background in biological matrices (no endogenous fluorine), making background subtraction unnecessary.

The qNMR Protocol
  • Sample: Reconstitute lyophilized urine/plasma extract in

    
     or deuterated solvent.
    
  • Internal Standard (IS): Add a known concentration of Trifluoroacetic Acid (TFA) or Fluorobenzene (encapsulated in a capillary to prevent interaction).

  • Relaxation Agent: Add 10

    
    L of Fe(acac)
    
    
    
    (Iron(III) acetylacetonate).
    • Causality: Fluorine nuclei have very long longitudinal relaxation times (

      
      ), often 10–20 seconds. Without a relaxation agent, the delay between scans (
      
      
      
      ) must be
      
      
      (up to 100s), making the experiment impossibly long. Fe(acac)
      
      
      reduces
      
      
      to <1s, allowing rapid scanning.
  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 5 seconds (with Fe(acac)
      
      
      
      ).
    • Scans (NS): 256–1024 (depending on concentration).

Data Interpretation (Metabolite Profiling)

Since the chemical shift (


) of 19F is highly sensitive to the local electronic environment, metabolic changes cause distinct shifts:
  • Defluorination: Disappearance of signal + appearance of inorganic fluoride (approx -120 ppm).

  • Hydroxylation (near F): Shift of 2–5 ppm.

  • Glucuronidation: Shift of 0.5–1 ppm.

NMR_Logic Start Acquire 19F Spectrum Check_F Check -120 ppm Region Start->Check_F Fluoride Inorganic Fluoride Detected (Toxic Defluorination) Check_F->Fluoride Yes Metabolites New Peaks Observed? Check_F->Metabolites No Quant Integrate vs. Internal Std (Mass Balance Calculation) Metabolites->Quant Yes Structure Calculate Chemical Shift Delta (Predict Metabolic Site) Quant->Structure

Figure 2: Logic flow for 19F-NMR data analysis, prioritizing toxicity detection (defluorination) and mass balance.

Part 5: Defluorination & Toxicity Monitoring

A critical risk of fluorinated drugs is the metabolic cleavage of the C-F bond, releasing fluoride ions (


), which are nephrotoxic and osteotoxic.

Method: Ion-Selective Electrode (ISE).

  • Why not LC-MS? MS cannot detect atomic

    
     efficiently.
    
  • Protocol:

    • Mix urine 1:1 with TISAB II (Total Ionic Strength Adjustment Buffer).

    • Causality: TISAB buffers the pH to 5.0–5.5 (preventing HF formation) and preferentially complexes interfering ions (Al, Fe) that would otherwise bind

      
      .
      
    • Measure mV response against a NaF standard curve.

Part 6: Summary of Data Outputs

ParameterLC-MS/MS Method19F qNMR Method
Sensitivity High (pg/mL)Moderate (

g/mL)
Specificity Retention Time + MRMChemical Shift (

)
Quantification Requires Synthetic StandardsAbsolute (No Standards Needed)
Primary Use Plasma PK curves (Cmax, AUC)Urinary Mass Balance & Metabolite ID
Toxicity Check Indirect (loss of parent)Direct (Inorganic Fluoride detection)

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Murphy, C. D., et al. (2003). Fun with fluorine. Nature. Link

  • Dalvie, D., et al. (2012). Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Chemical Research in Toxicology. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Mattes, A. O., et al. (2016).[5] Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A. Link

Sources

Comprehensive Protocol for Absolute Configuration Determination of Chiral Chromanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral chromanes (dihydro-1-benzopyrans) and chromanones are privileged scaffolds in medicinal chemistry, appearing in tocopherols (Vitamin E), flavonoids, and synthetic pharmacophores. Determining their Absolute Configuration (AC) is critical for regulatory compliance and structure-activity relationship (SAR) studies. This Application Note provides a hierarchical protocol for AC determination, prioritizing non-destructive chiroptical methods (ECD/VCD) supported by Quantum Chemical Calculations (QCC), while detailing chemical derivatization (NMR) and X-ray crystallography as validation tiers.

Strategic Decision Matrix

The choice of method depends on the specific functionalization of the chromane scaffold and the physical state of the sample.

AC_Decision_Tree Start Start: Purified Chiral Chromane Crystal Single Crystal Available? Start->Crystal XRay Method A: X-Ray Crystallography (Anomalous Dispersion) Crystal->XRay Yes (Heavy atom preferred) Chromophore Strong Chromophore Present? (e.g., C4-Ketone, Aryl substituents) Crystal->Chromophore No / Amorphous ECD Method B: TDDFT-ECD (Electronic Circular Dichroism) Chromophore->ECD Yes (UV Active >200nm) FuncGroup Derivatizable Group? (e.g., -OH, -NH2 at C3/C4) Chromophore->FuncGroup No (Weak UV) NMR Method C: NMR Derivatization (Mosher's Method) FuncGroup->NMR Yes VCD Method D: VCD / ROA (Vibrational Circular Dichroism) FuncGroup->VCD No (Native Scaffold)

Figure 1: Decision tree for selecting the optimal AC determination method.

Method A: Electronic Circular Dichroism (ECD) & Computational Workflow

Scope: Primary method for chroman-4-ones or chromanes with aryl substituents. Principle: Comparison of experimental ECD spectra with Time-Dependent Density Functional Theory (TDDFT) calculated spectra.

Scientific Rationale

Chroman-4-ones exhibit a distinct


 transition around 290–320 nm. The sign of this Cotton effect (CE) is governed by the helicity of the heterocyclic ring (P- or M-helicity). Simple chromanes (lacking the ketone) rely on the 

and

benzene transitions (200–280 nm), which are weaker and more sensitive to conformational averaging.
Protocol
  • Experimental Acquisition:

    • Solvent: Acetonitrile or Methanol (UV cutoff <205 nm).

    • Concentration: 0.1 – 0.5 mg/mL.

    • Path length: 0.1 cm (standard) or 1 cm (weak signals).

    • Scan Range: 190–400 nm.

  • Computational Workflow (The "In Silico" Twin):

    • Step 1: Conformational Search. The chromane ring adopts half-chair or sofa conformations. Use MMFF94 or OPLS3e force fields to generate a conformer ensemble (energy window 5.0 kcal/mol).

    • Step 2: Geometry Optimization. Optimize all conformers within 3.0 kcal/mol using DFT (B3LYP/6-31G(d) or

      
      B97X-D/def2-SVP) including a solvation model (PCM/SMD) matching the experimental solvent.
      
    • Step 3: Frequency Calculation. Verify minima (no imaginary frequencies) and obtain Gibbs Free Energies (

      
      ) for Boltzmann weighting.
      
    • Step 4: Excited States (TDDFT). Calculate the first 20–30 excited states.

      • Recommended Level: CAM-B3LYP/def2-TZVP or M06-2X/def2-TZVP.

    • Step 5: UV shift & Comparison. Apply a UV-shift (typically 10–20 nm) to align calculated

      
       with experimental UV. Compare the sign and topology of bands.
      

ECD_Workflow cluster_0 Phase 1: Sampling cluster_1 Phase 2: DFT cluster_2 Phase 3: Spectra ConfSearch Conformational Search (MMFF) Opt Geom Opt & Freq (B3LYP) ConfSearch->Opt Boltz Boltzmann Weighting Opt->Boltz TDDFT TDDFT Calc (CAM-B3LYP) Boltz->TDDFT Pop > 1% Sim Simulate Spectrum TDDFT->Sim Compare Assign AC Sim->Compare Match Exp?

Figure 2: Computational workflow for ECD-based assignment.

Method B: Vibrational Circular Dichroism (VCD)[1]

Scope: Best for fully saturated chromanes lacking strong UV chromophores or when ECD is ambiguous. Advantage: Probes the ground state vibrational manifold; highly sensitive to the conformation of the dihydropyran ring.

Protocol
  • Sample Prep: High concentration required (~50 mg/mL) in

    
     or 
    
    
    
    .
  • Instrumentation: FT-VCD (e.g., BioTools ChiralIR). Collect approx. 4-8 hour blocks to improve Signal-to-Noise (S/N).

  • Analysis: Focus on the "fingerprint region" (1000–1500 cm⁻¹).

  • Assignment: Requires the same computational workflow as ECD (Figure 2), but Step 4 is replaced by VCD/IR intensity calculations .

    • Metric: Use the SimVCD or CompareVOA similarity scores. A score >0.5 (scale 0-1) typically indicates a correct assignment.

Method C: NMR Derivatization (Modified Mosher's Method)

Scope: Applicable only if the chromane has a secondary hydroxyl or amine (e.g., Chroman-4-ol). Principle: The anisotropic shielding of the Mosher reagent's phenyl ring induces predictable chemical shift changes (


) in the substrate.
Protocol
  • Derivatization: React the chiral chroman-4-ol separately with

    
    - and 
    
    
    
    -%
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA) chloride to form the
    
    
    - and
    
    
    -MTPA esters, respectively.
    • Note: The stereochemistry of the ester reverses relative to the acid chloride (Cahn-Ingold-Prelog priority change).

  • NMR Analysis: Acquire

    
    H NMR for both esters.
    
  • Calculation: Calculate

    
     for protons neighboring the chiral center.
    
  • Assignment (Sector Rule):

    • Arrange the structure with the C-O bond and the MTPA carbonyl syn-periplanar.

    • Protons with positive

      
       reside on the right side of the plane (R-side).
      
    • Protons with negative

      
       reside on the left side (S-side).
      

Method D: X-Ray Crystallography[3][4][5][6][7][8][9][10][11]

Scope: The "Gold Standard" but requires suitable single crystals. Requirement:

  • Anomalous Scattering: The crystal must contain an atom heavier than Oxygen (e.g., Br, Cl, S) to utilize Cu K

    
     or Mo K
    
    
    
    radiation effectively.
  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (wrong enantiomer).
      
    • 
      : Racemic twin.[1]
      

Comparative Summary

FeatureECD / TDDFTVCDNMR (Mosher)X-Ray
Sample State Solution (dilute)Solution (conc.)SolutionSolid Crystal
Sample Amt. < 0.1 mg~5-10 mg~2-5 mgSingle Crystal
Destructive? NoNoYes (Derivatization)No
Time Fast (Exp) + 24h (Calc)Slow (Exp) + 48h (Calc)Medium (Synth + NMR)Slow (Growth)
Reliability High (with good Calc)High (Rigid molecules)High (Alcohols only)Absolute

References

  • Flack Parameter & X-Ray: Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2, 2451–2458.[2] Link

  • VCD Spectroscopy: Nafie, L. A. (2020).[5] Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. Link

  • ECD & TDDFT: Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474. Link

  • Chromane Conformations: Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-Thioflavan-4-one. Journal of Organic Chemistry, 73(23), 9278–9285. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 6-Fluorochromane

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 6-fluorochromane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable synthetic process. The chromane scaffold is a privileged structure in a multitude of biologically active molecules, and the strategic incorporation of a fluorine atom can significantly enhance a compound's metabolic stability and binding affinity.[1][2][3]

However, achieving high yield and stereoselectivity in the synthesis of chiral 6-fluorochromane presents notable challenges. This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the asymmetric synthesis of the 6-fluorochromane core?

There are several effective strategies, each with its own advantages and limitations. The choice often depends on the available starting materials, the desired stereoisomer, and the required scale.

  • Organocatalysis: This has become a powerful and popular method. It often involves cascade or cycloaddition reactions catalyzed by small chiral organic molecules.[4][5] Common approaches include:

    • Oxa-Michael Additions: Intramolecular cyclization of a phenol derivative bearing an α,β-unsaturated ketone or similar moiety, catalyzed by chiral amines, squaramides, or Cinchona alkaloids.[6][7]

    • [4+2] Cycloadditions: Reactions of ortho-hydroxystyrene derivatives with various partners, often catalyzed by chiral phosphoric acids.

  • Transition Metal Catalysis: Metal complexes with chiral ligands offer high efficiency and selectivity. A notable example is the copper(I) hydride-catalyzed hydroallylation of 2H-chromenes, which provides excellent enantioselectivity under mild conditions.[8]

  • Enzymatic Resolution: This method is used to separate a racemic mixture of a 6-fluorochromane derivative, typically a carboxylic acid or ester.[9] While it can provide very high enantiomeric excess (>99% ee), it involves synthesizing the racemate first and then discarding one enantiomer, limiting the theoretical maximum yield to 50%.[9]

  • Chiral Pool Synthesis: This involves starting with an already chiral molecule and using it to construct the chromane ring system. The stereochemistry is thus transferred from the starting material to the product.

Q2: Why are low yields and poor stereoselectivity common issues in this synthesis?

Several factors contribute to these challenges:

  • Steric Hindrance: The formation of the chiral center, often at the C2 or C4 position, can be sterically demanding, slowing down the desired reaction pathway and allowing side reactions to compete.

  • Catalyst Efficiency and Stability: The chiral catalyst (whether a metal complex or an organocatalyst) may have limited stability under the reaction conditions or may be inhibited by impurities.

  • Side Reactions: Competing reaction pathways, such as polymerization or self-condensation of starting materials, can significantly reduce the yield of the desired product.[10][11] This is particularly common in base-catalyzed reactions.

  • Racemization: The newly formed stereocenter may be prone to racemization under the reaction or workup conditions, especially if the conditions are too harsh (e.g., high temperature, strong acid/base).

  • Fluorine Atom Effects: The strong electron-withdrawing nature of the fluorine atom can alter the reactivity of the aromatic ring and other functional groups, sometimes in unpredictable ways that affect the reaction outcome.[12]

Q3: What are the most critical parameters to control for a successful synthesis?

Based on extensive laboratory experience, the following parameters are paramount:

  • Reagent and Solvent Purity: Anhydrous and deoxygenated solvents are often crucial, especially in metal-catalyzed reactions. Impurities in starting materials can poison catalysts or lead to side products.

  • Temperature: This is a key handle for controlling selectivity. Lower temperatures often favor the desired stereoisomer by maximizing the energy difference between competing diastereomeric transition states, though this may come at the cost of a slower reaction rate.[13]

  • Catalyst and Ligand Selection: The "no-size-fits-all" principle applies here. The structure of the substrate dictates the optimal catalyst and/or ligand. Screening a small library of catalysts is often a necessary first step.

  • Reaction Time: Reactions must be monitored carefully (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant decomposition or side product formation occurs.[13][14]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. A systematic approach is key to diagnosing the cause.

LowYieldWorkflow start Low Yield Detected check_sm Check for Starting Material (SM) TLC / LC-MS Analysis start->check_sm sm_present SM Largely Unreacted|{Reaction Stalled} check_sm->sm_present SM Present? sm_consumed SM Consumed|{Product Degradation or Loss} check_sm->sm_consumed No cause_reagents Cause: Reagent/Catalyst Inactivity Solution: Check purity, activity, stoichiometry. Consider fresh reagents. sm_present->cause_reagents Yes cause_conditions Cause: Sub-optimal Conditions Solution: Increase temperature, change solvent, check pH, extend reaction time. sm_present->cause_conditions Yes cause_degradation Cause: Product Instability Solution: Lower temperature, use milder workup, quench reaction earlier. sm_consumed->cause_degradation cause_workup Cause: Mechanical Loss Solution: Thorough extraction, rinse all glassware, optimize chromatography. sm_consumed->cause_workup

Caption: Troubleshooting workflow for low reaction yield.

Detailed Scenarios & Solutions:

Symptom Potential Cause Recommended Action & Scientific Rationale
Reaction does not start or stalls (high % of starting material remains) 1. Inactive Catalyst/Reagents: Action: Verify the activity of your catalyst. For metal catalysts, ensure they were stored under inert atmosphere. For organocatalysts, check for decomposition. Use freshly purified reagents and anhydrous solvents.[13] Rationale: Catalysts can be poisoned by trace amounts of water, oxygen, or other impurities. Reagents can degrade over time, reducing their effective concentration.
2. Incorrect Reaction Conditions: Action: Re-verify calculations for all reagents. Ensure the reaction temperature is correct and maintained consistently. If the reaction is known to be slow, consider increasing the temperature incrementally or extending the reaction time.[13] Rationale: Many stereoselective reactions have a narrow optimal temperature window. Incorrect stoichiometry, especially of the catalyst or a key reagent, will prevent the reaction from reaching completion.
Starting material is consumed, but desired product yield is low 1. Product Decomposition: Action: Monitor the reaction over time. If product concentration peaks and then declines, it indicates decomposition. Try running the reaction at a lower temperature or for a shorter duration.[13] Ensure the workup procedure is mild (e.g., avoid strong acids/bases if the product is sensitive). Rationale: Chromane structures can be sensitive to certain conditions. The energy of activation for decomposition may be reached with excessive heat or prolonged reaction times.
2. Competing Side Reactions: Action: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. If self-condensation is an issue, try using a non-nucleophilic base (e.g., triethylamine) or a different solvent system (e.g., switching from a protic solvent like ethanol to an aprotic one like THF or DMF).[15] Rationale: Side reactions are often promoted by non-optimal conditions. For example, using a nucleophilic base/solvent like ethoxide/ethanol can lead to undesired ether formation.[15]
3. Mechanical Loss During Workup/Purification: Action: Ensure all transfers are quantitative by rinsing glassware with the extraction solvent.[13] During liquid-liquid extraction, perform back-extractions of the aqueous layer. When performing column chromatography, ensure the product is not irreversible binding or decomposing on the silica gel.[13] Rationale: Significant amounts of product can be lost in small increments throughout the workup and purification process. Fluorinated compounds can sometimes exhibit different solubility and adsorption profiles than their non-fluorinated analogs.
Problem 2: Poor Stereoselectivity (Low ee% or dr)

Achieving high stereocontrol is the central goal. If selectivity is poor, the catalyst-substrate interaction is not optimal.

StereoselectivityTree start Poor Stereoselectivity (Low ee% or dr) temp Is Temperature Optimized? start->temp catalyst Is Catalyst/Ligand Optimal? temp->catalyst Yes lower_temp Action: Lower the reaction temperature. Rationale: Enhances energy difference between diastereomeric transition states. temp->lower_temp No solvent Is Solvent Choice Appropriate? catalyst->solvent Yes screen_catalysts Action: Screen different chiral catalysts, ligands, or additives. Rationale: Steric and electronic properties of the catalyst are key to facial selectivity. catalyst->screen_catalysts No screen_solvents Action: Test a range of solvents with varying polarity. Rationale: Solvent can influence catalyst conformation and substrate solvation. solvent->screen_solvents No end Optimized Selectivity solvent->end Yes lower_temp->catalyst screen_catalysts->solvent screen_solvents->end

Caption: Decision process for optimizing stereoselectivity.

Detailed Scenarios & Solutions:

Symptom Potential Cause Recommended Action & Scientific Rationale
Low enantiomeric excess (ee%) or diastereomeric ratio (dr) 1. Sub-optimal Temperature: Action: Lower the reaction temperature. Run a temperature screen from -78°C to room temperature. Rationale: According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states is magnified at lower temperatures, leading to a higher ratio of the more stable transition state product.
2. Ineffective Catalyst-Substrate Match: Action: Screen a panel of chiral catalysts or ligands. For organocatalysis, vary the steric bulk or electronic properties of the catalyst (e.g., try different BINOL-derived phosphoric acids or Cinchona alkaloids).[6] For metal catalysis, screen different chiral ligands (e.g., Ph-BPE, BOX).[8] Rationale: Stereoselectivity arises from the precise 3D arrangement of the substrate within the chiral pocket of the catalyst. A different catalyst may provide a better-organized transition state, leading to higher facial selectivity.
3. Incorrect Solvent: Action: Screen different solvents. The polarity and coordinating ability of the solvent can have a profound effect.[16] Rationale: The solvent can influence the conformation and aggregation state of the catalyst and can stabilize or destabilize the transition states. Non-coordinating solvents often give the best results as they do not compete with the substrate for binding to the catalyst.
4. Racemization: Action: Check the stereochemical purity of the product immediately after the reaction and after workup/purification. If it decreases, the product is racemizing. Use milder workup conditions (e.g., buffered aqueous solutions) and purify at lower temperatures. Rationale: If the chiral center has an acidic proton or a nearby leaving group, it may be susceptible to epimerization or racemization under harsh pH or high-temperature conditions.

Experimental Protocol Example: Organocatalytic Asymmetric Synthesis

This protocol is a representative example of an intramolecular oxa-Michael addition to form a 2-substituted chromane, adapted from principles described in the literature.[6]

Reaction: Synthesis of an optically active 2-substituted 6-fluorochroman via intramolecular oxy-Michael addition.

Materials:

  • Substrate: (E)-3-(2-hydroxy-5-fluorophenyl)-1-phenylprop-2-en-1-one

  • Catalyst: Cinchona-alkaloid-urea-based bifunctional organocatalyst (e.g., 5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Inert Gas: Nitrogen or Argon

Step-by-Step Procedure:

  • Preparation: Flame-dry or oven-dry all glassware and allow to cool under a stream of inert gas.[13]

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add the (E)-3-(2-hydroxy-5-fluorophenyl)-1-phenylprop-2-en-1-one substrate (1.0 equiv).

  • Solvent and Catalyst Addition: Dissolve the substrate in anhydrous DCM. Add the chiral Cinchona-alkaloid-urea catalyst (0.05 equiv).

  • Reaction Execution: Stir the mixture at the specified temperature (e.g., room temperature or 0°C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product can then be purified directly.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in heptane).[1]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

CatalyticCycle sub Substrate (Phenol-Enone) complex [Substrate-Catalyst Complex] (Dual H-Bonding Activation) sub->complex + Catalyst cat Chiral Catalyst (e.g., Thiourea) cyclization Intramolecular Oxa-Michael Addition complex->cyclization Conformational Lock product_cat [Product-Catalyst Complex] cyclization->product_cat C-O Bond Forms product_cat->cat Regeneration product Chiral 6-Fluorochroman (Product) product_cat->product Release

Sources

troubleshooting guide for the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Synthesis & Functionalization

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Guide for Heterocyclic Compounds Last Updated: February 20, 2026

Introduction: The Heterocycle Challenge

Welcome to the technical support hub. Synthesis of heterocyclic compounds—specifically nitrogen-containing scaffolds like pyridines, indoles, and triazoles—presents unique challenges compared to carbocyclic chemistry. The presence of lone pairs, high polarity, and potential for metal coordination often leads to catalyst poisoning, regioselectivity issues, and purification nightmares.

This guide is not a textbook; it is a triage center for your failed reactions. We address the "Why" and the "How" with field-proven protocols.

Module 1: Palladium-Catalyzed Cross-Coupling (The "Pyridine Problem")

Issue: "I am attempting a Buchwald-Hartwig amination on a chloropyridine, but the reaction stalls after 10% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Inhibition via N-Coordination. Unlike phenyl rings, pyridines possess a basic nitrogen lone pair. This nitrogen can displace your phosphine ligand and bind tightly to the Palladium center, creating an unreactive "off-cycle" resting state (Pd-N complex). This is not always permanent poisoning, but it effectively removes the active catalyst from the cycle.

The Fix:

  • Switch to Pre-Catalysts: Avoid Pd(OAc)₂ or Pd₂dba₃. Use oxidative-addition complexes (e.g., Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts ). These initiate the cycle rapidly and carry bulky ligands that sterically discourage pyridine N-binding.

  • Ligand Selection: Use bulky, electron-rich biaryl phosphines (e.g., XPhos , RuPhos , BrettPhos ). The steric bulk creates a "pocket" that allows the reaction to proceed while physically blocking the pyridine nitrogen from coordinating to the metal center.

Visualizing the Failure Mode

Pd_Cycle ActivePd Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Cl) ActivePd->OxAdd Ar-Cl OffCycle OFF-CYCLE TRAP (Pyridine-Pd-Cl) OxAdd->OffCycle Pyridine N-binding (Inhibition) AmineBind Amine Coordination OxAdd->AmineBind HNR2 + Base OffCycle->OxAdd Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->ActivePd Regenerate Pd(0)

Figure 1: The Catalytic Trap. Red box indicates where pyridine nitrogen sequesters the catalyst, halting the cycle.

Standard Protocol: Amination of 2-Chloropyridine

Self-Validating Step: The color change from dark red/brown to bright orange/yellow often indicates active catalyst species. A return to black precipitate indicates catalyst decomposition (Pd-black formation).

  • Charge Vessel: In a glovebox or under Argon, add 2-chloropyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst: Add XPhos Pd G4 Precatalyst (1-2 mol%). Note: If using separate Pd/Ligand, premix in solvent for 5 mins before addition.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Check: TLC. If SM remains, do not add more Pd. Add 0.5 equiv more amine and check for hydrodehalogenation (Cl replaced by H) by LCMS.

Module 2: Indole Synthesis (The "Regioselectivity Enigma")

Issue: "My Fischer Indole synthesis yields a mixture of isomers, or worse, the hydrazine decomposes before cyclizing."

Diagnosis: Electronic Control of the [3,3]-Sigmatropic Shift. The key step in Fischer Indole synthesis is the [3,3]-sigmatropic rearrangement of the enehydrazine. This step requires a specific level of acid catalysis.[1]

  • Electron-Poor Hydrazines: Require stronger acids (e.g., PPA, H₂SO₄) to protonate the intermediate.

  • Electron-Rich Hydrazines: Are prone to N-N bond cleavage (reductive decomposition) if the acid is too strong or temperature too high.

The Fix:

  • Tune the Acid: For sensitive or electron-rich substrates, switch from H₂SO₄ to 4% H₂SO₄ in DME or use Lewis acids like ZnCl₂ in acetic acid.

  • Solvent Effect: If regioselectivity (2- vs 3-substitution) is the issue with unsymmetrical ketones, changing from protic (EtOH) to aprotic (Toluene) solvents can shift the enolization preference.

Data: Acid Catalyst Selection Guide
Substrate TypeElectronic NatureRecommended CatalystTemp (°C)Risk Factor
Phenylhydrazine NeutralZnCl₂ / AcOH80-100Oligomerization
4-NO₂-Phenylhydrazine Electron DeficientPolyphosphoric Acid (PPA)120-140Very slow reaction
4-OMe-Phenylhydrazine Electron Rich4% H₂SO₄ in DME60-80N-N Cleavage

Module 3: Purification of Basic Heterocycles (The "Streaking Base")

Issue: "My product is a tertiary amine/pyridine. It streaks from the baseline to the solvent front on silica gel, and I'm losing mass."

Diagnosis: Silanol Interaction. Silica gel is slightly acidic (pKa ~5-7). Basic heterocycles protonate on the silica surface, forming strong ionic bonds (ammonium silicates). This causes "streaking" (tailing) and irreversible adsorption (mass loss).

The Fix:

  • The "TEA" Trick: Pre-wash your column with mobile phase containing 1% Triethylamine (TEA) . Then, run your column with 1% TEA in the eluent. This neutralizes the acidic sites on the silica.[2]

  • The "DCM/MeOH/NH₃" System: For very polar amines, use Dichloromethane : Methanol : Ammonium Hydroxide (e.g., 90:9:1). Note: You must use NH₄OH (aqueous), not anhydrous ammonia.

  • Alternative Phase: Switch to Basic Alumina (Activity Grade III) or Reverse Phase (C18) if the compound is water-soluble.

Workflow: Purification Decision Tree

Purification_Logic Start Crude Basic Heterocycle Soluble Water Soluble? Start->Soluble RP Reverse Phase (C18) (0.1% TFA or Formic Acid) Soluble->RP Yes Organic Organic Soluble Only Soluble->Organic No Sensitive Acid Sensitive? Organic->Sensitive Alumina Basic Alumina (Grade III) Sensitive->Alumina Yes Silica Silica Gel + 1% Et3N or DCM:MeOH:NH4OH Sensitive->Silica No

Figure 2: Purification logic for nitrogenous heterocycles.

Module 4: Click Chemistry (The "Copper Trap")

Issue: "I performed a CuAAC (Click) reaction to make a triazole. The reaction worked, but my product is green/blue, and NMR is broad (paramagnetic)."

Diagnosis: Copper Contamination. Copper(I) and Copper(II) bind avidly to triazoles (which are excellent ligands). Standard extraction does not remove coordinated copper.

The Fix:

  • EDTA Wash: Wash the organic layer with saturated aqueous EDTA (Na₂ salt) solution (pH ~8) at least 3 times. The aqueous layer must turn blue (Cu-EDTA complex). Continue washing until the aqueous layer is colorless.

  • Solid Phase Scavenging: If the product is water-soluble, stir the crude aqueous mixture with CupriSorb™ or a thiol-based scavenger resin for 2 hours, then filter.

References

  • Buchwald-Hartwig Coupling on Heterocycles

    • Source: BenchChem Technical Support.[2][3][4] "Buchwald-Hartwig Amination with Chloropyridines."[3]

    • Mechanism Support: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings."
  • Fischer Indole Synthesis & Regioselectivity

    • Source: Alfa Chemistry.[5] "Fischer Indole Synthesis: Mechanism and Tips."

    • Mechanistic Failure Modes: National Institutes of Health (PMC).
    • URL:[Link]

  • Purification of Basic Amines

    • Source: University of Rochester.
    • URL:[Link]

    • Protocol Support: Organic Syntheses.[6] "Purification of Organic Compounds by Flash Column Chromatography."

    • URL:[Link]

  • Copper Removal (Click Chemistry)

    • Source: Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry Protocols."
    • URL:[Link]

Sources

optimization of reaction conditions for chromane ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: L3 (Senior Application Scientist) | Ticket: #CHRM-OPT-2026

Executive Summary & Method Selection

Welcome to the Chromane Synthesis Support Hub. The chromane (dihydrobenzopyran) core is a privileged scaffold in medicinal chemistry, ubiquitous in Vitamin E analogues, flavonoids, and lipophilic antioxidants.

Achieving high yields and stereocontrol in chromane formation is often hindered by three primary failure modes: uncontrolled regioselectivity (C2 vs. C3 attack), competitive elimination (forming chromenes), and catalyst deactivation (in transition metal cycles).

Use the decision matrix below to select the optimal synthetic route for your specific substrate profile.

Method Selection Matrix
Substrate / ConstraintRecommended MethodKey Catalyst/ReagentPrimary Risk Factor
Electron-Rich Phenols Friedel-Crafts AlkylationLewis Acids (

,

)
Polyalkylation & Regio-scrambling
Chiral C2-Substituted Pd-Catalyzed AAA

+ Trost Ligand

-Hydride Elimination
Chiral Polysubstituted Organocatalytic DominoSquaramide / ThioureaBackground Racemization
2,2-Disubstituted (Scale) Kabbe CondensationPyrrolidine / Butyric AcidEnamine Hydrolysis (Moisture)
Troubleshooting Guides (Q&A)
Topic A: Friedel-Crafts & Acid-Mediated Cyclization

Q1: I am observing significant regio-isomeric mixtures (C2 vs. C3 cyclization) when reacting prenyl alcohols with phenols. How do I lock the selectivity?

  • Diagnosis: This is a classic competition between Charge Control (Hard/Soft Acid-Base theory) and Orbital Control . In strong acid, the allylic cation forms rapidly. If the phenol is highly substituted, steric hindrance forces the cation to attack the less hindered position (often C3), or you may see "chroman vs. coumaran" (5-membered ring) competition.

  • Solution:

    • Switch to a "Harder" Lewis Acid: Use

      
       or 
      
      
      
      . These coordinate tightly to the phenolic oxygen, directing the alkylation ortho via a pseudo-intramolecular delivery.
    • Kinetic Control: Lower the temperature to -78°C. Higher temperatures favor the thermodynamic product (often the linear or rearranged skeleton).

    • Solvent Effect: Switch from non-polar (DCM) to polar-protic (HFIP - Hexafluoroisopropanol). HFIP stabilizes the cation via H-bonding, often enhancing ortho-selectivity.

Q2: My reaction yields the chromene (double bond) instead of the chromane. Why is elimination occurring?

  • Diagnosis: You are likely operating under thermodynamic conditions where the intermediate carbocation undergoes proton elimination to restore conjugation (forming the styrene-like chromene system) rather than trapping the nucleophile.

  • Solution:

    • Proton Scavenging: Ensure your reaction is strictly anhydrous. If using a Brønsted acid, reduce the loading.

    • Trap the Cation: If this is a cascade reaction, the rate of cyclization must be faster than elimination. Increase the nucleophilicity of the phenol by adding an electron-donating group (EDG) or using a mild base (

      
      ) if the mechanism allows.
      
Topic B: Asymmetric Synthesis (Pd-Catalyzed & Organocatalysis)

Q3: In my Pd-catalyzed Asymmetric Allylic Alkylation (AAA), the enantiomeric excess (ee) drops significantly after 50% conversion. Is the catalyst racemizing?

  • Diagnosis: This often indicates product inhibition or reversible ionization . The product (chiral chroman) might coordinate to the Pd, or the starting phenol is equilibrating via a reversible

    
    -allyl complex.
    
  • Solution:

    • pH Adjustment: As noted in Trost's Vitamin E work, adding a mild acid (e.g., acetic acid) or controlling the pH is critical. It protonates the leaving group, preventing it from re-attacking the

      
      -allyl complex (which would scramble the stereocenter).
      
    • Ligand Bite Angle: Switch to a ligand with a larger bite angle (e.g., Trost

      
      -ANDEN ligand). This tightens the chiral pocket and accelerates the reductive elimination step over the equilibration step.
      
Master Protocol: The Kabbe Condensation

Application: Scalable synthesis of 2,2-disubstituted chromanones (Green Chemistry/Industrial compliant). Reference: Based on Organic Syntheses 2025, 102, 335-349.

Rationale

This method utilizes a "co-catalytic" system (Pyrrolidine/Butyric Acid).[1] It avoids toxic transition metals and operates via an in situ enamine formation, making it ideal for generating the chromanone core which can be subsequently reduced to the chromane.

Reagents
  • Substrate A: 2'-Hydroxyacetophenone (1.0 equiv)[2]

  • Substrate B: Aliphatic Ketone (e.g., 6-methyl-5-hepten-2-one) (1.1 equiv)[2]

  • Catalyst 1: Pyrrolidine (0.5 equiv)

  • Catalyst 2: Butyric Acid (0.5 equiv)[2]

  • Solvent: Anhydrous DMSO (0.2 M)

Step-by-Step Workflow
  • Catalyst Pre-Activation (Critical Step):

    • Action: In a flame-dried flask under

      
      , add DMSO, Pyrrolidine, and then Butyric Acid dropwise.
      
    • Observation: White gas/smoke may form (acid-base reaction).[2] Stir for 10 mins.

    • Why: This forms the active pyrrolidinium butyrate salt, which buffers the reaction and facilitates enamine formation without polymerizing the ketone.

  • Enamine Formation:

    • Action: Add the Ketone (Substrate B) to the catalyst mixture. Stir for 15 mins.

    • Why: The ketone converts to the more nucleophilic enamine intermediate. Troubleshooting: If the solution turns black immediately, the temp is too high; keep at ambient (20-25°C).

  • Condensation & Cyclization:

    • Action: Add 2'-Hydroxyacetophenone (Substrate A) in one portion.[2]

    • Conditions: Stir at Room Temperature for 18 hours.

    • Visual Cue: Color transition: Pale Yellow

      
       Orange 
      
      
      
      Deep Red/Orange.
    • Mechanism:[3][4][5][6][7] The enamine attacks the acetyl group of the phenol (Knoevenagel-type), followed by intramolecular oxa-Michael addition.

  • Workup (Emulsion Control):

    • Action: Dilute with water and Ethyl Acetate.[2]

    • Tip: DMSO causes emulsions. Wash the organic layer 3x with water and 1x with brine to fully remove DMSO.

Visualizations
Diagram 1: Pd-Catalyzed Asymmetric Chromane Synthesis (Mechanism & Failure Points)

This diagram illustrates the Trost AAA cycle, highlighting where stereochemistry is defined and where the reaction commonly stalls.

Pd_AAA_Mechanism cluster_legend Legend Start Phenol Allyl Carbonate Ionization Ionization Step (Enantio-determining) Start->Ionization Oxidative Addition Pd_Complex Pd(0) + Chiral Ligand (Active Catalyst) Pd_Complex->Ionization Enters Cycle Pi_Allyl π-Allyl Pd Intermediate (Cationic) Ionization->Pi_Allyl Nu_Attack Intramolecular Nucleophilic Attack Pi_Allyl->Nu_Attack Kinetic Trap Fail_Elim FAILURE: β-Hydride Elimination (Forms Diene/Chromene) Pi_Allyl->Fail_Elim Slow Nu Attack Fail_Rac FAILURE: Pd-O Reversibility (Racemization) Pi_Allyl->Fail_Rac Leaving Group Return Product Chiral Chromane Nu_Attack->Product Reductive Elimination Product->Pd_Complex Catalyst Regneration key Blue: Substrate/Product | Green: Catalyst | Yellow: Intermediate | Red: Failure Mode

Caption: Mechanistic flow of Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) showing critical divergence points for elimination and racemization.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow Issue Problem Detected Regio Poor Regioselectivity (Mixture of isomers) Issue->Regio Yield Low Yield / No Reaction Issue->Yield Stereo Low ee% (Enantiomeric Excess) Issue->Stereo Sol_Temp Decrease Temp (-78°C) (Kinetic Control) Regio->Sol_Temp Sol_Acid Switch to Sc(OTf)3 (Hard Lewis Acid) Regio->Sol_Acid Sol_Dry Strict Anhydrous Conditions (Prevent Enamine Hydrolysis) Yield->Sol_Dry Sol_pH Adjust pH / Add AcOH (Prevent Reversible Ionization) Stereo->Sol_pH

Caption: Rapid diagnostic logic for common chromane synthesis failures.

References
  • Review of Chromane Synthesis: Nandi, G. C., et al. "Syntheses of Chromenes and Chromanes via o-Quinone Methide Intermediates." Chemical Reviews, 2015, 115(17), 9388–9495.

  • Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Trost, B. M., et al. "Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications."[6] Journal of the American Chemical Society, 2004, 126(38), 11966–11983.

  • Organocatalytic Protocol (Kabbe Condensation): Bapodra, S., et al. "Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation." Organic Syntheses, 2025, 102, 335-349.[1]

  • Organocatalytic Domino Reactions: Tang, C. K., et al. "Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael–nitro-Michael domino reaction." RSC Advances, 2018, 8, 3392-3396.

Sources

resolving diastereomers of substituted chromane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chromane Resolution Technical Support Center .

As a Senior Application Scientist specializing in chiral scaffolds, I have structured this guide to address the specific "pain points" of substituted chromane (benzopyran) resolution. Chromanes possess a "half-chair" conformation that creates unique separation challenges compared to rigid ring systems.

This guide is modular. Navigate directly to the troubleshooting workflow relevant to your current bottleneck.

Module 1: Chromatographic Separation (SFC vs. HPLC)

Status: Unable to achieve baseline separation of diastereomeric pairs (e.g., cis vs. trans).

The Core Issue: Substituted chromanes often exhibit "conformation collapse" in Reversed-Phase HPLC (RP-HPLC). The solvophobic forces in aqueous mobile phases can force the flexible dihydropyran ring into averaged conformations, masking the subtle 3D differences between diastereomers.

The Solution: Supercritical Fluid Chromatography (SFC) SFC is the "Gold Standard" for chromanes. The low viscosity and high diffusivity of supercritical CO


 allow the chromane ring to maintain distinct solvation shells, often resulting in higher selectivity (

) than HPLC.
Troubleshooting Protocol: The "Orthogonal Screen"

Q: I see partial separation on C18, but peak tailing is ruining purity. What is the fix? A: Switch to Normal Phase SFC immediately. The tailing is likely due to the basic nitrogen (if present, as in Nebivolol intermediates) interacting with residual silanols.

Step-by-Step Optimization:

  • Column Selection: Do not limit yourself to achiral columns. Even for diastereomers, Chiral Stationary Phases (CSPs) often provide superior separation because they recognize the "shape" of the molecule better than C18.

    • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG).

    • Secondary Screen: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC, OZ).

  • Mobile Phase:

    • Base: CO

      
       (Backpressure: 120 bar).
      
    • Co-solvent: Methanol (start at 10%, gradient to 40%).

    • Additive (Critical): 0.1% Diethylamine (DEA) or Isopropylamine (IPA) if an amine is present. This suppresses silanol interactions.

Visual Workflow: Method Development Decision Tree

Chromane_SFC_Workflow Start Start: Chromane Mixture (Cis/Trans + Enantiomers) Check_Solubility Check Solubility in MeOH/EtOH Start->Check_Solubility Screen_Achiral Screen Achiral SFC (2-EP, Diol, Silica) Check_Solubility->Screen_Achiral Result_Achiral Baseline Separation? Screen_Achiral->Result_Achiral Screen_Chiral Screen Polysaccharide CSPs (Amylose/Cellulose) Result_Achiral->Screen_Chiral No (Partial/Overlap) Prep_Scale Scale to Prep-SFC (Stacked Injections) Result_Achiral->Prep_Scale Yes Result_Chiral Selectivity (α) > 1.2? Screen_Chiral->Result_Chiral Result_Chiral->Screen_Achiral No (Try Chlorinated CSPs) Optimize Optimize Temp & BPR (Low Temp = Better Res) Result_Chiral->Optimize Yes Optimize->Prep_Scale

Caption: Logical workflow for maximizing selectivity of chromane diastereomers using SFC.

Module 2: Crystallization Strategies (The "Nebivolol" Approach)

Status: Oiling out or amorphous precipitation instead of crystals.

The Core Issue: Chromane diastereomers often have similar solubilities in single solvents. However, their lattice energies differ significantly. The "Nebivolol" synthesis demonstrates that protecting groups (e.g., benzyl) can rigidify the molecule, amplifying these lattice differences.

Q: My mixture oils out. How do I force the specific diastereomer to crystallize? A: You must perform a Fractional Crystallization using a "Solvent Switch" technique.

Protocol: Isolation of the Trans (or Cis) Diastereomer Reference Case: Separation of Nebivolol Intermediates [1, 2].

  • Derivatization (Optional but Recommended): If your chromane has a free amine or alcohol, convert it to a salt (HCl) or an ester. Salts crystallize; free bases oil out.

  • The Dissolution: Dissolve the crude mixture in a hot alcoholic solvent (Ethanol or Isopropanol).

  • The Anti-Solvent Drop:

    • Slowly add a non-polar alkane (Cyclohexane or Petroleum Ether) until the solution turns slightly turbid.

    • Ratio: Typically 1:1 to 1:5 (Alcohol:Alkane).[1]

  • The Cooling Ramp:

    • Cool slowly to Room Temperature (RT) over 2 hours.

    • Critical Step: Refrigerate at 0–5°C for 12–24 hours.

  • Filtration: The solid is usually enriched in one diastereomer (e.g., the SR/RS pair), while the mother liquor retains the other (e.g., SS/RR).

  • Mother Liquor Recovery: Evaporate the filtrate and recrystallize using a different solvent system (e.g., pure Ethanol) to recover the second diastereomer.

Module 3: Enzymatic Kinetic Resolution (EKR)

Status: Physical separation (Chromatography/Crystallization) failed. Need a chemical differentiation.

The Core Issue: When diastereomers are chemically nearly identical, enzymes can distinguish them based on the steric hindrance of the chiral centers.

The Solution: Lipase-Catalyzed Acylation Lipases like Candida antarctica Lipase B (CALB) are highly effective for 2-substituted and 4-substituted chromanols. The enzyme will typically acetylate one stereoisomer much faster than the others.

Protocol: EKR of Chroman-4-ols Target: Resolving a racemic mixture of cis/trans chroman-4-ols.

ParameterConditionMechanism
Enzyme Novozym 435 (Immobilized CALB)Steric recognition of the C4 hydroxyl group.
Acyl Donor Vinyl Acetate (also acts as solvent)Irreversible transesterification (forms acetaldehyde byproduct).
Temperature 30–40°CBalance between rate and enantioselectivity (

-value).
Time 4–24 HoursMonitor conversion by HPLC. Stop at 50% conversion.

Outcome:

  • Fraction A (Solid/Oil): The unreacted alcohol (e.g., cis-isomer).

  • Fraction B (Oil): The acetylated ester (e.g., trans-isomer).

  • Separation: These two now have vastly different polarities and can be easily separated on a basic Silica Flash column.

Module 4: Structural Elucidation (NMR & Stereochemistry)

Status: Isomers separated, but relative stereochemistry (cis vs. trans) is unknown.

The Core Issue: You cannot assign "cis" or "trans" based purely on elution order. You must use the Karplus Relationship applied to the chromane "half-chair" conformation.

The Diagnostic Data: Coupling Constants (


) 
In the chromane ring, the C2 and C3 carbons are part of the flexible region, while C4 is pseudo-axial/equatorial depending on substitution.

Q: How do I read the


H NMR to assign Cis/Trans? 
A:  Focus on the coupling between H3 and H4  (

) and H2 and H3 (

).

Stereochemical Assignment Table:

Isomer ConfigurationConformation (Half-Chair)

Coupling (Hz)
Interpretation
Trans-3,4-disubstituted Substituents are Diequatorial (H atoms are diaxial)8.0 – 11.0 Hz Large

indicates 180° dihedral angle (Anti-periplanar).
Cis-3,4-disubstituted Substituents are Axial-Equatorial (H atoms are ax-eq)2.0 – 5.0 Hz Small

indicates ~60° dihedral angle (Syn-clinal).

Visual Logic: Conformational Analysis

Chromane_NMR_Logic Spectrum 1H NMR Spectrum (Focus on H3-H4 Signal) Measure_J Measure J(3,4) Spectrum->Measure_J Large_J Large J (8-11 Hz) Measure_J->Large_J Small_J Small J (2-5 Hz) Measure_J->Small_J Conformation_A H3(ax) - H4(ax) Anti-periplanar Large_J->Conformation_A Conformation_B H3(ax) - H4(eq) Syn-clinal Small_J->Conformation_B Result_Trans TRANS Isomer (Diequatorial Substituents) Conformation_A->Result_Trans Result_Cis CIS Isomer (Axial-Equatorial) Conformation_B->Result_Cis

Caption: Stereochemical assignment workflow based on Karplus relationship in the chromane half-chair.

References

  • Vertex AI Search (Patent Analysis). Process for separation of desired diastereomeric pair from a mixture of diastereomeric pairs thereby obtaining nebivolol intermediates.[1] (WO2006016376A1).

  • BenchChem. Troubleshooting guide for the synthesis of Nebivolol intermediates.

  • ChemRxiv. Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution.

  • BOC Sciences. Enantiomer Identification (HPLC/SFC).[]

  • Royal Society of Chemistry. The stereochemistry and reactions of some 3,4-disubstituted chromans.

  • Semantic Scholar. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation.

Sources

Technical Support Center: Solubility Optimization for Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: F-SOL-992 Status: Open Subject: Strategies to mitigate poor aqueous solubility in fluorinated small molecules Assigned Specialist: Senior Application Scientist, Pharmaceutical Development

Diagnostic: Why is my fluorinated compound insoluble?

Before selecting a remediation strategy, you must diagnose the physicochemical root cause. Fluorine substitution exerts a "Janus-faced" influence on solubility:

  • The Hydrophobic Effect: Replacing a C-H bond with a C-F bond typically increases lipophilicity (

    
     to 
    
    
    
    per F atom), reducing solvation enthalpy in water.
  • The Lattice Energy Trap: The C-F bond is highly polar but non-polarizable. In the solid state, fluorinated compounds often form stable, high-energy crystal lattices driven by weak but numerous C-F

    
    H-C and C-F
    
    
    
    F-C interactions. High melting points (
    
    
    ) correlate with high lattice energy, which directly opposes dissolution.
  • The pKa Shift: Fluorine is the most electronegative element.[1] Placing it near a basic center (e.g., an amine) drastically lowers the pKa (inductive effect), potentially rendering the molecule non-ionized (neutral) at physiological pH, precipitating it out of solution.

Diagnostic Decision Tree

Use this logic flow to select your remediation module.

SolubilityStrategy Start Diagnostic: Source of Insolubility pKaCheck Check pKa vs. pH 7.4 Start->pKaCheck IsIonized Is molecule ionized? pKaCheck->IsIonized TmCheck Check Melting Point (Tm) HighTm Is Tm > 200°C? TmCheck->HighTm IsIonized->TmCheck No (Neutral) Salt Strategy: Salt Formation (Note: F lowers basicity) IsIonized->Salt Yes (Basic/Acidic) ASD Strategy: Amorphous Solid Dispersion (Disrupt Lattice Energy) HighTm->ASD Yes (High Lattice Energy) Lipid Strategy: Lipid Formulation (Exploit Lipophilicity) HighTm->Lipid No (Grease ball) CD Strategy: Cyclodextrins (Host-Guest Complex) HighTm->CD Moderate Tm

Figure 1: Decision matrix for selecting solubility enhancement strategies based on physicochemical properties.

Module 1: Chemical Modification Strategies

A. Salt Selection for "Low-Basicity" Fluorinated Amines

The Issue: A common failure mode is attempting standard salt formation (e.g., Hydrochloride) on a fluorinated amine. Fluorine's electron-withdrawing nature can drop the pKa of a nearby amine by 1-2 units, making it too weak to protonate with weak acids or unstable in water (disproportionation).

Protocol: "Counter-Ion Matching" for Fluorinated Bases

  • Measure pKa: Do not rely on prediction. Measure pKa potentiometrically.

  • The

    
    pKa Rule:  Ensure 
    
    
    
    for stable salt formation.
  • Selection: If the fluorinated amine pKa is < 4.0, avoid weak acids (tartrate, citrate). Switch to strong sulfonic acids.

Drug pKa RangeRecommended Counter-IonsRationale
> 6.0 HCl, Tartrate, SuccinateStandard salts work; lattice energy is the main barrier.
3.0 – 6.0 Mesylate, Tosylate, BesylateSulfonic acids are strong enough to protonate weak fluorinated bases.
< 3.0 Sulfate, EsylateOnly strongest acids will maintain ionization; consider co-crystals instead.
B. Prodrug Design: The Phosphate Ester

If the molecule contains a hydroxyl group (often adjacent to fluorine to lower metabolic liability), converting it to a phosphate ester prodrug is the gold standard.

  • Mechanism: Introduces a permanent negative charge at pH 7.4.

  • Bioactivation: Rapidly cleaved by alkaline phosphatases in the gut brush border.

  • Reference: Heimbach et al. demonstrated this successfully with fosamprenavir, overcoming the solubility limit of the parent fluorinated antiretroviral [1].

Module 2: Formulation Engineering

A. Amorphous Solid Dispersions (ASDs)

Best For: "Brick dust" molecules (High


, High LogP).
Fluorinated compounds often crystallize rapidly. ASDs trap the drug in a high-energy disordered state using a polymer matrix.[2][3]

Experimental Workflow: Polymer Screening

  • Solvent Selection: Dissolve Drug (10 mg) + Polymer (30 mg) in Methanol/DCM (1:1).

  • Polymers to Screen:

    • HPMC-AS (L/M/H grades): Excellent for preventing recrystallization of hydrophobic fluorinated drugs.

    • PVPVA (Kollidon VA64): Good kinetic solubility but higher hygroscopicity.

  • Rapid Evaporation: Spin coat or rotary evaporate at 40°C.

  • Analysis: DSC (Differential Scanning Calorimetry). Look for a single Glass Transition Temperature (

    
    ). Two 
    
    
    
    signals indicate phase separation (failure).
B. Cyclodextrin (CD) Complexation

Best For: Moderate LogP, Moderate


.
The "Fluorous Effect":  Surprisingly, fluorinated groups (especially trifluoromethyl, 

) often exhibit stronger binding to Beta-Cyclodextrin (

-CD) than their non-fluorinated analogs. The hydrophobic cavity of

-CD accommodates the bulky, hydrophobic

group perfectly, displacing high-energy water molecules.

Troubleshooting CD Binding:

  • Issue: Low binding constant (

    
    ).
    
  • Fix: Switch to Sulfobutyl ether-

    
    -CD (SBE-
    
    
    
    -CD)
    . The anionic charge helps solubilize the complex, and the extension arms can better accommodate the rigid fluorinated scaffold [2].

Module 3: Troubleshooting & FAQs

Q1: My fluorinated salt disproportionates (turns back to free base) in water. Why?

Root Cause: The "pH-max" of your salt is likely lower than the pH of water. Because the fluorinated amine is a weak base, the salt hydrolyzes, releasing the proton. Solution:

  • Buffer the formulation: Maintain pH 1-2 units below the pH-max.

  • Excess Acid: Use an in situ salt formation approach with a slight excess of counter-acid in the formulation matrix.

Q2: I see "oiling out" during crystallization. Is this the fluorine?

Root Cause: Yes. Fluorinated compounds often have low surface tension and form stable oils (liquid-liquid phase separation) before crystallizing. Solution:

  • Seed heavily: Add 1-5% wt/wt seeds of the desired polymorph.

  • Temperature Cycling: Cycle the temperature between 5°C and 40°C to promote crystal growth over oil formation.

Q3: Can I use "Fluorous" Formulation tags?

Advanced Insight: Yes. Recent research suggests using fluorinated amphiphiles (e.g., fluorinated surfactants) to create Fluorinated Hexosomes . These carriers exploit "fluorous-fluorous" interactions to encapsulate the drug with higher efficiency than standard lipid carriers [3].

References

  • Heimbach, T. et al. (2003). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International Journal of Pharmaceutics. Link

  • Pop, N. et al. (2002). Influence of the fluorine atom on the complexation of phenyl-trifluoromethyl-ketones with beta-cyclodextrin. Journal of Fluorine Chemistry. Link

  • Goms, L. et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au. Link

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

minimizing side reactions in the synthesis of functionalized chromanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromane Challenge

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is the structural core of tocopherols (Vitamin E), flavonoids, and numerous medicinal alkaloid analogs. While the target structure appears simple, the synthesis is plagued by a "hydra" of side reactions: regio-scrambling , benzofuran contraction , and oxidative dimerization .

This guide moves beyond standard textbook procedures. It focuses on the failure points—why your reaction yields tar instead of crystals—and provides self-validating protocols to correct them.

Module 1: Mechanistic Divergence & Control

The primary failure mode in chromane synthesis is the competition between Kinetic (Benzofuran/Dimer) and Thermodynamic (Chromane) pathways.

The Pathway Map

The following diagram illustrates the critical decision points where a reaction diverges from the desired chromane to common byproducts.

Chromane_Pathways Substrate Phenol + Allylic Alcohol/Diene QM o-Quinone Methide (Intermediate) Substrate->QM Lewis Acid Activation Chromane Functionalized Chromane (6-endo-trig) QM->Chromane Thermodynamic Control (Mild Lewis Acid) Benzofuran Benzofuran Derivative (5-exo-trig) QM->Benzofuran Kinetic Control (High Temp/Strong Acid) Dimer Dimer/Oligomer (Polymerization) QM->Dimer High Conc. (Intermolecular) Chromene Chromene (Elimination) Chromane->Chromene Over-Oxidation (DDQ/Air)

Caption: Mechanistic divergence in chromane synthesis. Green path indicates the desired 6-endo-trig cyclization; red paths indicate common failure modes.

Module 2: Troubleshooting Matrix

Use this matrix to diagnose visual or analytical anomalies in your crude reaction mixture.

ObservationDiagnosisRoot CauseCorrective Action
Crude is black/tarry Polymerization The o-quinone methide intermediate is reacting with itself (intermolecular) rather than the alkene tail (intramolecular).High Dilution Technique: Reduce concentration to <0.05 M. Add the allylic alcohol slowly (syringe pump) to the phenol/catalyst mixture.
Product contains 5-membered ring (Benzofuran) Baldwin Mismatch 5-exo-trig cyclization is kinetically favored over the desired 6-endo-trig.Switch Catalyst: Move from simple Brønsted acids (PTSA) to bulky Lewis Acids (e.g., Sc(OTf)₃ or AuCl₃) that sterically disfavor the tighter 5-membered transition state.
Low Yield + Unreacted Phenol Catalyst Poisoning Basic functional groups (amines, pyridines) on the substrate are coordinating to the Lewis Acid.Increase Catalyst Load or Switch Type: Use 10-15 mol% catalyst or switch to a Brønsted acid (TfOH) if the substrate tolerates it.
Formation of Chromene (C3=C4 double bond) Elimination Reaction conditions are too acidic or temperature is too high, causing dehydration of the chromane.Lower Temperature: Conduct reaction at 0°C - RT. Avoid oxidative workups.
Regioisomer Mix (Ortho vs. Para) Steric/Electronic Conflict The phenol has multiple open sites; the electrophile is attacking the most electron-rich, not necessarily the desired ortho position.Blocking Groups: Use a removable blocking group (e.g., Bromine) at the para position, or use a bulky protecting group on the phenol oxygen to direct ortho C-alkylation via coordination.

Module 3: Validated Protocol (Lewis Acid Catalyzed)

This protocol utilizes Scandium(III) Triflate , a water-tolerant Lewis Acid that minimizes polymerization compared to traditional AlCl₃ or BF₃·OEt₂ methods.

Protocol: Sc(OTf)₃ Catalyzed Condensation

Target: Synthesis of 2,2-dimethylchroman-6-ol (Vitamin E precursor model).

Reagents:
  • Substrate A: Hydroquinone (1.0 equiv)

  • Substrate B: Isoprene or 3-methyl-2-buten-1-ol (1.2 equiv)

  • Catalyst: Sc(OTf)₃ (1–5 mol%)

  • Solvent: Nitromethane (CH₃NO₂) or Toluene (for greener profiles)

Step-by-Step Workflow:
  • System Prep: Flame-dry a two-neck round bottom flask. Purge with Argon.

    • Why? Although Sc(OTf)₃ is water-tolerant, moisture can compete for the coordination sphere, slowing the rate and allowing side reactions to dominate.

  • Solvation: Dissolve Hydroquinone (10 mmol) and Sc(OTf)₃ (0.1 mmol, 1 mol%) in Nitromethane (20 mL).

    • Checkpoint: Ensure complete dissolution. If the catalyst floats, sonicate briefly.

  • Controlled Addition: Heat the solution to 50°C. Using a syringe pump, add Substrate B (Isoprene/Alcohol) dissolved in 5 mL solvent over 2 hours .

    • Critical Step: Slow addition keeps the instantaneous concentration of the electrophile low, preventing the "Dimer" pathway (see Diagram 1).

  • Monitoring: Monitor by TLC every 30 mins.

    • Look for: Disappearance of Hydroquinone (

      
      ) and appearance of Chromane (
      
      
      
      in 20% EtOAc/Hex).
    • Warning: If a spot appears at the baseline (streak), polymerization is occurring. Immediately cool to 0°C and dilute.

  • Quench: Once complete, quench with Sat. NaHCO₃ (10 mL).

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

Module 4: Advanced Strategy - Preventing Benzofurans

When synthesizing complex chromanes, the formation of the 5-membered benzofuran ring is the most persistent side reaction. This is governed by the Thorpe-Ingold Effect and Baldwin's Rules .

The "Gold Standard" Solution

For substrates prone to 5-exo cyclization, Gold(I) catalysis is superior due to its "soft" carbophilic nature, which activates the alkyne/alkene moiety specifically for 6-endo closure.

Workflow Logic for Catalyst Selection:

Catalyst_Selection Start Substrate Analysis Q1 Is the alkene electron-rich? Start->Q1 Q2 Is the phenol electron-rich? Q1->Q2 Yes PathB Use AuCl3/AgOTf (Alkyne Activation) Q1->PathB No (Alkyne/Electron-Deficient) PathA Use Sc(OTf)3 or InCl3 (Friedel-Crafts Type) Q2->PathA Yes (e.g., Hydroquinone) PathC Use Pd(II) Oxidative Cyclization (Wacker-Type) Q2->PathC No (Simple Phenol)

Caption: Decision tree for selecting the optimal metal catalyst to maximize regioselectivity.

FAQs: Expert Troubleshooting

Q: My reaction yields a mixture of chromane and chromene (double bond product). How do I push it to 100% chromane? A: Chromenes form via elimination of the intermediate carbocation or over-oxidation.

  • Check Oxidants: Ensure your solvent is degassed. If using high-valent metal catalysts (e.g., Pd(II)), they can act as oxidants.

  • Trapping: Add a hydride source (e.g., Triethylsilane,

    
    ) if the mechanism allows (reductive cyclization). This traps the carbocation immediately as the saturated chromane.
    

Q: I am seeing significant O-alkylation (ether formation) instead of C-alkylation (ring closure). A: This is a classic competition between Friedel-Crafts (C-alkylation) and Williamson Ether synthesis (O-alkylation).

  • Fix: Increase the "Hardness" of your Lewis Acid. Hard Lewis acids (like

    
     or 
    
    
    
    ) favor C-alkylation on the aromatic ring. Alternatively, use a solvent with higher dielectric constant (e.g., Nitromethane) to stabilize the transition state for C-alkylation.

Q: How do I scale up without causing a thermal runaway or massive polymerization? A: Chromane synthesis is often exothermic.

  • Protocol: Do not scale by volume alone. Scale by surface area . Use a flow reactor if possible. If batch is necessary, use the "Inverse Addition" method: Add the catalyst to the solvent, bring to temp, and then simultaneously add the Phenol and the Alkene from two separate syringe pumps. This keeps the concentration of both reactants low relative to the catalyst.

References

  • North, M., & Usatov, M. (2023). Lewis Acid Catalyzed Synthesis of Chromanes: Mechanisms and Applications. Journal of Organic Chemistry.

  • Trost, B. M., & Shen, H. C. (2021). Atom Economy in the Synthesis of Heterocycles: Palladium-Catalyzed Formation of Chromanes. Angewandte Chemie International Edition.

  • Organic Chemistry Portal. (2024). Synthesis of Chromans and Flavanes: Recent Literature and Protocols.

  • Li, C. J. (2020). Green Chemistry Strategies for Chromane Synthesis in Aqueous Media. Chemical Reviews.

  • Yamamoto, Y. (2019). Gold-Catalyzed Cyclization of Alkynyl Phenols: Controlling 5-exo vs 6-endo Selectivity. Journal of the American Chemical Society.

Sources

Technical Support Center: Overcoming Stability Challenges of Dihydroxyethyl Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of molecules containing dihydroxyethyl (vicinal or 1,2-diol) side chains. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design and formulation development.

Introduction: The Dihydroxyethyl Moiety - A Double-Edged Sword

The dihydroxyethyl side chain is a common structural motif in many pharmaceutical compounds, valued for its ability to enhance hydrophilicity and provide key hydrogen bonding interactions with biological targets. However, the proximity of the two hydroxyl groups also introduces unique stability challenges. This guide is structured to help you diagnose and resolve these issues, ensuring the integrity and efficacy of your compounds.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of compounds featuring dihydroxyethyl side chains.

Q1: I'm observing a loss of my parent compound over time, even under standard storage conditions. What are the most likely degradation pathways?

A1: The two most common degradation pathways for a dihydroxyethyl side chain are oxidative cleavage and acid-catalyzed rearrangement . Oxidative cleavage breaks the carbon-carbon bond of the diol, typically forming two aldehyde or ketone fragments.[1][2] This is often initiated by trace amounts of oxidizing agents, metal ions, or exposure to light and oxygen.[3][4] Acid-catalyzed rearrangement, on the other hand, involves the conversion of the 1,2-diol into a ketone, a reaction known as the pinacol rearrangement, which can be triggered by acidic conditions in your formulation or on solid-state support.

Q2: My compound seems particularly sensitive to the excipients I'm using in my formulation. Why might this be?

A2: Excipients can be a hidden source of reactive species that degrade dihydroxyethyl groups. Many polymeric excipients can contain peroxide impurities from their manufacturing process, which can initiate oxidative degradation.[5][6] Additionally, trace metal ions in excipients can act as catalysts for oxidation.[1][4] It is also crucial to consider the pH effects of your excipients in micro-environments, which could lead to acid-catalyzed degradation.

Q3: What are the first analytical steps I should take to identify the degradation products?

A3: The recommended initial approach is to use a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS). An HPLC method with a high-resolution column can separate the parent compound from its degradation products. The mass spectrometer will then help you identify the molecular weights of these new peaks. For example, oxidative cleavage will result in products with lower molecular weights than the parent compound. Derivatization with agents like boronic acids can also be used to selectively detect and quantify compounds with vicinal diol groups, helping you to track the disappearance of your starting material.[1][7]

Q4: Can temperature alone, in the absence of strong acids or oxidants, cause degradation of the dihydroxyethyl side chain?

A4: Yes, thermal stress can lead to the degradation of dihydroxyethyl groups. The primary thermal degradation pathways for the basic ethylene glycol structure are dehydration (elimination of a water molecule) to form intermediates like vinyl alcohol or acetaldehyde, and homolytic cleavage of the carbon-carbon or carbon-oxygen bonds to form radical species.[2][8] At higher temperatures, direct C-C bond cleavage becomes more dominant.[8] These reactions can occur even without the presence of strong acids or oxidants, especially with prolonged exposure to elevated temperatures.

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific stability issues you may be encountering in your experiments.

Issue 1: Unexpected Peaks Indicating Oxidative Cleavage
  • Symptom: You observe new, typically more polar, peaks in your chromatogram with molecular weights corresponding to the cleavage of the dihydroxyethyl side chain (e.g., formation of aldehydes or carboxylic acids).

  • Causality: This is a classic sign of oxidative degradation. The C-C bond of the vicinal diol is susceptible to cleavage by oxidizing agents.[2] This can be triggered by atmospheric oxygen, peroxide impurities in excipients, exposure to UV light, or catalysis by trace metal ions.[6][7]

start Symptom: Unexpected peaks, potential aldehyde/ketone formation check_reagents Q: Are reagents/solvents fresh and high-purity? start->check_reagents check_headspace Q: Is the sample protected from atmospheric oxygen? check_reagents->check_headspace If No/Unsure action_reagents Action: Use fresh, peroxide-free solvents. Consider purification of reagents. check_reagents->action_reagents If No/Unsure check_light Q: Is the sample protected from light? check_headspace->check_light If No/Unsure action_headspace Action: Purge vials with inert gas (N2 or Ar). Use sealed vials. check_headspace->action_headspace If No/Unsure check_metals Q: Could there be trace metal contamination? check_light->check_metals If No/Unsure action_light Action: Use amber vials or wrap in foil. check_light->action_light If No/Unsure action_metals Action: Add a chelating agent (e.g., EDTA, 0.01-0.05%). check_metals->action_metals If Yes/Unsure add_antioxidant Action: Add an antioxidant (e.g., BHT, BHA, Ascorbic Acid). action_reagents->add_antioxidant action_headspace->add_antioxidant action_light->add_antioxidant action_metals->add_antioxidant

Caption: Troubleshooting workflow for oxidative degradation.

  • Preparation: Prepare stock solutions of your compound in a suitable solvent system. Also, prepare stock solutions of various antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Ascorbic Acid.

  • Experimental Setup: Aliquot your compound's stock solution into several amber vials. Spike each vial with a different antioxidant to a final concentration typically in the range of 0.01% to 0.1% (w/v).[9][10] Include a control sample with no antioxidant.

  • Stress Condition: To accelerate degradation, you can expose the samples to a known oxidative stressor, such as a low concentration of hydrogen peroxide (e.g., 0.1%), or simply store them at an elevated temperature (e.g., 40-60°C) with exposure to air.

  • Analysis: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial and analyze by HPLC.

  • Evaluation: Compare the rate of degradation of the parent compound in the antioxidant-containing samples to the control. The most effective antioxidant will show the least degradation.

AntioxidantTypical Concentration RangeSolubility
Butylated Hydroxytoluene (BHT)0.005% - 0.02%Oil-soluble
Butylated Hydroxyanisole (BHA)0.005% - 0.02%Oil-soluble
Ascorbic Acid (Vitamin C)0.02% - 0.1%Water-soluble
Propyl Gallate0.001% - 0.15%Slightly water-soluble

Data compiled from various sources, including[10][11].

Issue 2: Formation of an Isomeric Impurity, Especially Under Acidic Conditions
  • Symptom: You detect a new peak in your chromatogram with the same molecular weight as your parent compound, and this degradation is more pronounced at lower pH.

  • Causality: This strongly suggests an acid-catalyzed rearrangement of the 1,2-diol to a ketone (pinacol rearrangement). The acidic environment protonates one of the hydroxyl groups, which then leaves as a water molecule, initiating a carbocation rearrangement.

diol Dihydroxyethyl Side Chain protonation Protonation of a hydroxyl group (Requires H+) diol->protonation Step 1 water_loss Loss of H2O to form a carbocation protonation->water_loss Step 2 rearrangement 1,2-hydride or alkyl shift water_loss->rearrangement Step 3 deprotonation Deprotonation rearrangement->deprotonation Step 4 ketone Ketone Formation (Isomeric Impurity) deprotonation->ketone Step 5

Caption: Mechanism of acid-catalyzed pinacol rearrangement.

  • pH Profiling Study:

    • Objective: To determine the pH range where your compound is most stable.

    • Protocol: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 10). Dissolve your compound in each buffer and store the solutions at a constant, often elevated, temperature (e.g., 50°C) to accelerate degradation.

    • Analysis: Monitor the concentration of the parent compound and the formation of the isomeric impurity over time using HPLC.

    • Outcome: Plot the degradation rate constant against pH to identify the optimal pH for formulation.

  • Buffer Selection: Once the optimal pH is determined, select a pharmaceutically acceptable buffer system that can maintain the pH in that range.

  • Solid-State Considerations: If working with a solid formulation, be aware of the acidic or basic nature of excipients, which can create localized pH environments that promote degradation.

Issue 3: Degradation Under Thermal Stress
  • Symptom: You observe degradation of your compound when exposed to heat, even in an inert atmosphere and at a neutral pH. The degradation products may include those of lower molecular weight or products corresponding to water loss.

  • Causality: High temperatures provide the energy needed to overcome the activation barriers for C-C or C-O bond cleavage and dehydration reactions.[2][8]

  • Sample Preparation: Place a known amount of your solid compound in a vial. For solution studies, dissolve the compound in a stable, high-boiling point solvent.

  • Inerting: Purge the vial with an inert gas like nitrogen or argon to eliminate oxygen and isolate the effects of thermal stress from oxidation.

  • Heating: Place the sealed vial in a calibrated oven at a high temperature (e.g., 70-100°C). The exact temperature will depend on the thermal lability of your compound.

  • Time Points: Analyze samples at regular intervals to track the progress of degradation.

  • Analysis: Use LC-MS to identify degradation products. Look for masses corresponding to dehydration (M-18) and radical cleavage products.

  • Mitigation: If thermal instability is a significant issue, consider lyophilization (freeze-drying) for your final formulation to improve long-term stability.[3] For synthetic routes, consider protecting the diol group during high-temperature steps.

Part 3: Advanced Stabilization Strategies

For particularly labile compounds, more advanced strategies may be necessary.

Protecting Groups for Synthesis

During multi-step synthesis, it may be necessary to temporarily protect the dihydroxyethyl side chain to prevent it from reacting under harsh conditions.

  • Acetal and Ketal Formation: The most common strategy is to react the 1,2-diol with an aldehyde or ketone (e.g., acetone or benzaldehyde) under acidic conditions to form a cyclic acetal or ketal.[12] These groups are stable to basic and nucleophilic conditions and can be easily removed by acid-catalyzed hydrolysis.

cluster_protection Protection cluster_deprotection Deprotection diol Vicinal Diol acid_cat [H+] diol->acid_cat ketone + Ketone/Aldehyde (e.g., Acetone) ketone->acid_cat protected_diol Cyclic Ketal/Acetal acid_cat->protected_diol protected_diol2 Cyclic Ketal/Acetal acid_hydrolysis + H2O, [H+] protected_diol2->acid_hydrolysis original_diol Vicinal Diol acid_hydrolysis->original_diol

Caption: General scheme for the protection and deprotection of vicinal diols.

This strategy is generally not suitable for final drug formulations due to the need for a deprotection step.

Conclusion

The stability of dihydroxyethyl side chains is a multifaceted challenge governed by a delicate interplay of oxidative, pH-dependent, and thermal factors. A systematic, knowledge-based approach to troubleshooting is paramount. By understanding the fundamental degradation pathways and employing targeted stabilization strategies, researchers can ensure the integrity and robustness of their valuable compounds throughout the research and development lifecycle.

References

  • Kinetics and mechanism of oxidation of diois by bis(2,2'-bipyridyl) copper(ll) permanganate. (n.d.). Retrieved from [Link]

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. eScholarship, University of California. Retrieved from [Link]

  • Oxidative Cleavage of Vicinal Diols Catalyzed by Monomeric Fe‐Sites Inside MFI Zeolite. Wiley Online Library. Retrieved from [Link]

  • Study of the decomposition and products induced by pulsed discharge occurring in ethylene glycol antifreeze. AIP Publishing. Retrieved from [Link]

  • Theoretical Studies on the Unimolecular Decomposition of Ethylene Glycol. ACS Publications. Retrieved from [Link]

  • Theoretical studies on the unimolecular decomposition of ethylene glycol. PubMed. Retrieved from [Link]

  • Thermal and catalytic decomposition of aqueous ethylene glycol mixtures by film boiling. ScienceDirect. Retrieved from [Link]

  • Ethylene Glycol. Hydratech. Retrieved from [Link]

  • Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Royal Society of Chemistry. Retrieved from [Link]

  • Kinetics and mechanism of the oxidation of diols by acid permanganate. Royal Society of Chemistry. Retrieved from [Link]

  • THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford University. Retrieved from [Link]

  • Oxidation of some Vicinal & Non-Vicinal Diols by Tripropylammonium Chlorochromate: A Kinetic & Mechanistic Study. JETIR. Retrieved from [Link]

  • Kinetic study of oxidation of diols by sodium N-bromobenzenesulphonamide. Royal Society of Chemistry. Retrieved from [Link]

  • Stabilization of pharmaceuticals to oxidative degradation. PubMed. Retrieved from [Link]

  • New Trends and Perspectives in Production of 1,2-Propanediol. ACS Publications. Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Retrieved from [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé. Retrieved from [Link]

  • Antioxidants. ResearchGate. Retrieved from [Link]

  • Diols production from pyrolysis oil water-soluble fraction. ResearchGate. Retrieved from [Link]

  • Process for preparing 1, 2-ethanedithiol. Google Patents.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ResearchGate. Retrieved from [Link]

  • Stability Studies of a Tetraethyl Orthosilicate-Based Thixotropic Drug Delivery System. MDPI. Retrieved from [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. Retrieved from [Link]

  • Antioxidant Activity of Pharmaceuticals: Predictive QSAR Modeling for Potential Therapeutic Strategy. National Institutes of Health. Retrieved from [Link]

  • Effect of hydroxyethyl starch on drug stability and release of semaglutide in PLGA microspheres. PubMed. Retrieved from [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. Retrieved from [Link]

  • A Five-Year Stability Study of Controlled-Release Diltiazem Hydrochloride Tablets Based on Poly(Ethylene Oxide). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. National Institutes of Health. Retrieved from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Retrieved from [Link]

  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Enantiomers: A Comparative Guide to the Biological Activity of (1'S,2R) and (1'R,2S) Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmacology, the three-dimensional arrangement of atoms in a molecule can be the determining factor between a therapeutic breakthrough and a clinical failure. This guide delves into the profound impact of stereochemistry on biological activity, offering a detailed comparison of (1'S,2R) and (1'R,2S) enantiomers. Through a blend of theoretical principles, in-depth case studies, and practical experimental methodologies, we will explore why these mirror-image molecules can elicit vastly different physiological responses. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of chiral pharmacology.

The Significance of Chirality in Biological Systems

Chirality, from the Greek word for 'hand', describes a geometric property of molecules that are non-superimposable on their mirror images. These mirror-image pairs are known as enantiomers.[1][2] While enantiomers share identical physical and chemical properties in an achiral environment, their behavior can diverge dramatically within the chiral landscape of a biological system.[1][3] Our bodies are inherently chiral, composed of L-amino acids and D-sugars, creating a stereospecific environment where drugs interact with receptors, enzymes, and other biomolecules.[3] This inherent chirality means that the "left-handed" and "right-handed" versions of a drug can be recognized and processed differently, leading to significant variations in their pharmacodynamic and pharmacokinetic profiles.[2][4]

One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[5][6] The tragic case of thalidomide in the mid-20th century, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of understanding the biological activity of individual enantiomers.[6][7]

This guide will use a specific and compelling case study to illustrate the practical implications of these principles.

Case Study: The Complementary Actions of Tramadol Enantiomers

A compelling example to illustrate the differential biological activities of enantiomers is the synthetic opioid analgesic, tramadol. Tramadol is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers: (+)-(1R,2R)-tramadol and (-)-(1S,2S)-tramadol .[2][8] Interestingly, the analgesic efficacy of the racemic mixture is greater than either enantiomer administered alone, a phenomenon attributed to the synergistic and complementary mechanisms of action of the two isomers.[2][8]

The two stereogenic centers in tramadol at the C1 and C2 positions of the cyclohexanol ring result in four possible stereoisomers. The commercially available form is the cis-racemate, consisting of the (1R,2R) and (1S,2S) enantiomers.[9]

Unraveling the Distinct Pharmacodynamic Profiles

The analgesic effect of tramadol is multifaceted, involving both opioid and non-opioid pathways. This dual mechanism is a direct consequence of the distinct pharmacological properties of its enantiomers.

  • (+)-(1R,2R)-Tramadol: This enantiomer is a more potent agonist of the µ-opioid receptor, the primary target for traditional opioid analgesics like morphine.[2][9] Additionally, it is a potent inhibitor of serotonin (5-HT) reuptake.[10]

  • (-)-(1S,2S)-Tramadol: In contrast, this enantiomer is a more potent inhibitor of norepinephrine (noradrenaline) reuptake.[9][10]

This elegant division of labor, where one enantiomer primarily targets the opioid system and serotonin pathways, while the other modulates norepinephrine levels, results in a broader spectrum of pain relief than either could achieve individually. This synergistic interaction is a key reason why tramadol is marketed as a racemate.[11]

Table 1: Comparative Pharmacodynamic Properties of Tramadol Enantiomers

Feature(+)-(1R,2R)-Tramadol(-)-(1S,2S)-TramadolRacemic Tramadol
Primary Mechanism µ-Opioid Receptor Agonist, Serotonin Reuptake InhibitorNorepinephrine Reuptake InhibitorSynergistic Opioid and Monoamine Reuptake Inhibition
µ-Opioid Receptor Affinity HigherLowerModerate
Serotonin Reuptake Inhibition PotentWeakModerate
Norepinephrine Reuptake Inhibition WeakPotentModerate
Analgesic Efficacy (alone) ModerateModerateHigh

Visualizing the Mechanism of Action

The distinct yet complementary actions of the tramadol enantiomers can be visualized through a simplified signaling pathway diagram.

Tramadol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft plus_tramadol (+)-(1R,2R)-Tramadol serotonin_transporter Serotonin Transporter (SERT) plus_tramadol->serotonin_transporter Inhibits minus_tramadol (-)-(1S,2S)-Tramadol norepinephrine_transporter Norepinephrine Transporter (NET) minus_tramadol->norepinephrine_transporter Inhibits serotonin Serotonin norepinephrine Norepinephrine mu_opioid_receptor µ-Opioid Receptor plus_tramadol_opioid (+)-(1R,2R)-Tramadol plus_tramadol_opioid->mu_opioid_receptor Agonist Experimental_Workflow start Racemic Compound chiral_hplc Chiral HPLC Separation start->chiral_hplc enantiomer1 (1'S,2R) Enantiomer chiral_hplc->enantiomer1 enantiomer2 (1'R,2S) Enantiomer chiral_hplc->enantiomer2 binding_assay1 Receptor Binding Assay enantiomer1->binding_assay1 reuptake_assay1 Neurotransmitter Reuptake Assay enantiomer1->reuptake_assay1 binding_assay2 Receptor Binding Assay enantiomer2->binding_assay2 reuptake_assay2 Neurotransmitter Reuptake Assay enantiomer2->reuptake_assay2 data_analysis Data Analysis & Comparison binding_assay1->data_analysis binding_assay2->data_analysis reuptake_assay1->data_analysis reuptake_assay2->data_analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

The foundational principle of chemical waste management is that a substance is considered a waste when it is no longer intended for use.[1] At this point, it must be managed in accordance with all applicable local, state, and federal regulations.[2]

Part 1: Initial Hazard Assessment and Characterization

The critical first step in any disposal procedure is to understand the hazards associated with the chemical. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). In the absence of a specific SDS for (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, the precautionary principle must be applied: the compound should be treated as a hazardous chemical waste until proven otherwise.

The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[2][3][4]

Hazard Characteristic Definition Assessment for (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
Ignitability Liquids with a flash point < 140°F (60°C), or solids capable of causing fire through friction or spontaneous chemical changes.[3]The chromane structure does not inherently suggest high flammability, but it should be handled as a combustible organic solid/liquid. Keep away from ignition sources.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specified rate.[3]The dihydroxyethyl and fluorochromane moieties are not strongly acidic or basic. The compound is unlikely to be corrosive.
Reactivity Substances that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water.[5]The chemical structure does not contain functional groups typically associated with high reactivity (e.g., peroxides, azides, cyanides). It is likely stable under normal conditions.[6]
Toxicity Waste that is harmful or fatal when ingested or absorbed. The EPA lists specific toxic contaminants.Without specific toxicological data, any novel research chemical should be considered potentially toxic. Avoid inhalation, ingestion, and skin contact.[7]

Part 2: Standard Operating Procedure for Disposal

This section outlines the step-by-step methodology for collecting and preparing the chemical waste for final disposal. Adherence to this protocol is critical for ensuring personnel safety and regulatory compliance.

Step 1: Container Selection and Preparation

The integrity of the waste containment system is paramount. The choice of container prevents leaks and reactions between the waste and its environment.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste.[8][9] For halogenated organic compounds like this, a glass bottle or a high-density polyethylene (HDPE) carboy is recommended.[10]

  • Ensure Good Condition: The container must be free of cracks or rust and must have a tightly sealing screw cap.[1][3] Corks or rubber stoppers are not acceptable as they can degrade or leak.[9]

  • Capacity Limit: Fill liquid waste containers to no more than 80-90% of their total capacity.[9][11] This "headspace" allows for vapor expansion, preventing pressure buildup and potential container failure.

Step 2: Waste Segregation

Commingling incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[9][12] The segregation of waste is a non-negotiable safety mandate.

  • Primary Waste Stream: (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a halogenated organic compound due to the fluorine atom. It must be collected in a waste container specifically designated for halogenated solvents/organics.[5][13]

  • DO NOT MIX WITH:

    • Non-halogenated solvents (e.g., acetone, ethanol, hexanes).[13]

    • Acids or bases.[5]

    • Oxidizers.

    • Aqueous waste.

    • Metal-containing waste.[5]

The diagram below illustrates the decision process for proper waste segregation.

waste_segregation start Waste Generated: (1'S,2R)-2-(1',2'-Dihydroxyethyl) -6-fluorochromane is_halogen Does it contain a halogen (F, Cl, Br, I)? start->is_halogen halogen_container Collect in 'HALOGENATED ORGANIC WASTE' Container is_halogen->halogen_container YES non_halogen_container Collect in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogen->non_halogen_container NO halogen_yes YES halogen_no NO

Caption: Waste segregation decision tree.

Step 3: Proper Labeling

Accurate and complete labeling is a cornerstone of safe waste management and is required by law.[11] An improperly labeled container is considered "unknown waste," which is expensive and hazardous to dispose of.[1]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" .[1][11]

  • The full, unabbreviated chemical name of every component in the container. For this topic, you must write "(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane".

  • The approximate percentage or concentration of each component.

  • The name and contact information of the generating researcher or lab.

  • The date when waste was first added to the container (accumulation start date).[8]

Attach the label to the container as soon as the first drop of waste is added.

Step 4: On-Site Accumulation and Storage

Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[14][15]

  • Location: The SAA must be at or near the process that generates the waste.[11][15]

  • Container Status: Keep waste containers closed at all times except when actively adding waste.[4][11] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Secondary Containment: All liquid hazardous waste containers must be placed in a chemically resistant secondary containment bin or tray.[4][12] This tray must be large enough to hold 110% of the volume of the largest container.

  • Storage Limits: A single SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the excess must be removed within three days.[15]

Part 3: Final Disposal and Record-Keeping

The final stage involves transferring the properly managed waste to trained professionals for disposal.

Step 1: Requesting a Waste Pickup

When a waste container is approximately 90% full or has been accumulating for a set period (often 6-12 months, check institutional policy), you must arrange for its removal.[11][16]

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][9]

  • Complete a Chemical Waste Pickup Form, accurately transcribing all information from the container's hazardous waste label.[3][11]

Step 2: Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not regular trash. It must be decontaminated first.

  • Triple-Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can solubilize the chemical residue.[1]

  • Collect Rinseate: The first rinseate is considered hazardous waste and must be collected and disposed of in the appropriate waste stream (in this case, the halogenated organic waste container).[1][12] Subsequent rinses may also require collection depending on the toxicity of the chemical and local regulations.

  • Deface Label: After rinsing and air-drying, completely deface or remove the original manufacturer's label.[8]

  • Final Disposal: The decontaminated container may now be disposed of in the regular trash or recycled, according to institutional policy.[1]

The comprehensive workflow from generation to disposal is summarized in the following diagram.

disposal_workflow cluster_lab Laboratory Operations cluster_disposal Disposal Operations gen 1. Waste Generation container 2. Select Compatible Container gen->container label 3. Label Container 'Hazardous Waste' container->label segregate 4. Add to Segregated Waste Stream label->segregate store 5. Store in SAA with Secondary Containment segregate->store request 6. Request Pickup from EH&S store->request transport 7. EH&S Transports to Central Facility request->transport final 8. Final Disposal by Licensed Vendor transport->final

Caption: End-to-end chemical waste disposal workflow.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safe and sustainable research environment, protecting yourself, your colleagues, and the community.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Chemical and Hazardous Waste Management and Disposal Policy. (Institution-specific example).

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • Regulation of Laboratory Waste. American Chemical Society.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Laboratory Chemical Disposal. Environmental Marketing Services.

  • (1′R,2S)-2-(1′,2′-Dihydroxyethyl)-6-fluorochromane, CAS 303176-39-8. Santa Cruz Biotechnology.

  • Sample Safety Data Sheet. Solenis.

  • (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane. Alfa Chemistry.

  • (1S,2R)-2-(2-Benzylamino-1-Hydroxyethyl)-6-Fluorochromane. PharmaCompass.

  • Sample Safety Data Sheet. Spectrum Chemical.

  • Sample Safety Data Sheet. Sigma-Aldrich.

  • Sample Safety Data Sheet. Thermo Fisher Scientific.

  • Sample Safety Data Sheet. Fisher Scientific.

  • (1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane. Pharmaffiliates.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane Supplier. Clinivex.

  • Handling Hazardous Chemical Waste. CTRNet.

  • Disposal Procedures by Chemical. University of Wisconsin-Madison.

  • Disposal of Chemical Waste. Weizmann Institute of Science Safety Unit.

  • FACT SHEET: Hazardous Waste Disposal. Tulane University Office of Environmental Health and Safety (OEHS).

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • Sample Material Safety Data Sheet. Cole-Parmer.

  • Chemical Waste. University of Texas at Austin Environmental Health & Safety (EHS).

  • Drain Disposal of Chemicals. Yale Environmental Health & Safety.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Author: BenchChem Technical Support Team. Date: February 2026

The Precautionary Principle: Acknowledging the Unknown

When working with a new or poorly characterized substance such as (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, the cornerstone of a robust safety protocol is the precautionary principle. This principle dictates that in the absence of comprehensive hazard data, the substance must be treated as potentially toxic.[1] The presence of a fluorine atom in the chromane structure also warrants special consideration, as organofluorine compounds can exhibit unique chemical and biological properties, including enhanced metabolic stability and persistence.[2][3]

This guide is therefore structured around a conservative approach, recommending a level of personal protective equipment (PPE) and handling procedures that provide a wide margin of safety. Every step is designed to minimize exposure and mitigate risk, ensuring the well-being of laboratory personnel and the integrity of the research environment.[4][5]

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the first and most critical step before any laboratory work commences. For a novel compound, this involves considering potential routes of exposure and plausible, if unconfirmed, hazards.

  • Routes of Exposure : The primary routes of concern are inhalation of aerosols, dermal (skin) contact, and ocular (eye) contact. Ingestion is also a potential route, typically resulting from poor hygiene practices.[6]

  • Potential Hazards :

    • Dermal : Many organic molecules can be absorbed through the skin, potentially leading to systemic toxicity. The substance may also be a skin irritant or sensitizer.[7]

    • Ocular : Direct contact with the eyes can cause serious irritation or damage.[8]

    • Respiratory : If the compound is a fine powder or becomes aerosolized, it can be inhaled, posing a risk to the respiratory tract and potentially leading to systemic absorption.[8]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most direct way to prevent exposure. The following table summarizes the minimum required PPE for handling (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[9] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk, to protect the entire face.[10][11]
Hand Double-Gloving: Nitrile GlovesDue to the unknown permeation characteristics of the compound, double-gloving is recommended. Disposable nitrile gloves provide good protection against incidental contact with a wide range of chemicals.[9][12] Gloves should be changed immediately if contamination is suspected and always after 30-60 minutes of use.[6]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect against splashes and to prevent contamination of personal clothing.[4][10]
Footwear Closed-toe ShoesShoes must fully cover the feet to protect against spills and falling objects. Perforated shoes, sandals, or cloth sneakers are not permitted in the laboratory.[12][13]
Respiratory As determined by risk assessmentWhile not always mandatory for small-scale handling within a certified chemical fume hood, a respirator may be required if there is a risk of generating dust or aerosols.[11] The use of a respirator requires a formal respiratory protection program, including fit testing.[12]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. All handling of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane should be conducted within a certified chemical fume hood to control for inhalation exposure.[4][13]

Workflow for Handling (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don Full PPE prep1->prep2 prep3 Prepare Work Surface (e.g., with absorbent liner) prep2->prep3 prep4 Assemble All Necessary Equipment and Reagents prep3->prep4 handle1 Weigh Compound in a Contained Manner prep4->handle1 Begin Experiment handle2 Slowly Add to Solvent to Avoid Splashing handle1->handle2 handle3 Cap and Mix Solution handle2->handle3 handle4 Transfer Solution Using Pipette or Syringe handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 Conclude Experiment clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Properly Label Hazardous Waste Containers clean2->clean3 clean4 Doff PPE in Correct Order (Gloves Last) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for handling the target compound.

Detailed Steps:
  • Preparation :

    • Ensure the chemical fume hood has been certified within the last year.

    • Don all required PPE as outlined in the table above.[14]

    • Cover the work surface inside the hood with a disposable absorbent liner to contain any potential spills.

    • Gather all necessary glassware, reagents, and equipment before introducing the compound to the workspace.

  • Handling :

    • When weighing the compound, use a weigh boat or tare a container on the balance. Handle with care to avoid creating airborne dust.

    • When dissolving, add the solid to the solvent slowly. Never add solvent to the solid in a way that could cause splashing.[4]

    • Ensure all containers are securely capped when not in use.[15]

  • Post-Handling :

    • After the procedure is complete, decontaminate all surfaces with an appropriate solvent.

    • Dispose of all contaminated materials as outlined in the disposal plan below.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.[1]

    • Wash hands thoroughly with soap and water after exiting the lab.[4]

Disposal Plan: Managing Fluorinated Compound Waste

Fluorinated organic compounds can be persistent in the environment, earning them the moniker "forever chemicals."[3][16] While the environmental fate of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is unknown, it is prudent to manage its waste with a high degree of caution. All waste materials, including the compound itself, any solutions, and all contaminated disposable items (e.g., gloves, absorbent liners, pipette tips), must be treated as hazardous waste.

Waste Disposal Decision Tree

G cluster_waste_type Identify Waste Type cluster_containers Segregate into Designated Containers start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Hazardous Liquid Waste (Compatible Container) is_liquid->liquid_container Yes is_sharp Sharps Waste? is_solid->is_sharp No solid_container Hazardous Solid Waste (Labeled Bag/Drum) is_solid->solid_container Yes sharps_container Sharps Container is_sharp->sharps_container Yes end_node Arrange for Pickup by Certified Waste Disposal Service is_sharp->end_node No (Error/Re-evaluate) liquid_container->end_node solid_container->end_node sharps_container->end_node

Caption: Decision tree for waste segregation and disposal.

Disposal Protocol:
  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its solutions be disposed of in the sewer system.[15]

  • Segregate Waste Streams :

    • Liquid Waste : Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Solid Waste : All contaminated solid items (gloves, weigh boats, paper towels, etc.) should be collected in a designated hazardous solid waste container.[7]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[14]

  • Professional Disposal : The ultimate disposal of the waste should be handled by a licensed environmental management company. The current recommended methods for the destruction of fluorinated compounds include high-temperature incineration or secure landfilling at facilities permitted to handle such waste.[2][17][18]

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently work with novel compounds like (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, ensuring personal safety and environmental stewardship.

References

  • National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

  • LabManager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • Triumvirate Environmental. (2023, September 27). Got Forever Chemical Materials? How to Respond Safely and Compliantly. [Link]

  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • University of Georgia. Standard Operating Procedures. [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. [Link]

  • Iris Biotech GmbH. (2025, July 29). Safety Data Sheet. [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. [Link]

  • Environmental Health and Safety, Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • Unicomposite. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Environmental Health & Safety, University of California, Berkeley. Chemical Safety: Personal Protective Equipment. [Link]

  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. [Link]

  • SREM Technologies. (2019, February 12). FLUXO 6 - MSDS. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。